2-Chloro-1-methyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQFRRKWFQPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378382 | |
| Record name | 2-Chloro-1-methyl-1H-imidazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50378382 | |
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Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253453-91-7 | |
| Record name | 2-Chloro-1-methyl-1H-imidazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50378382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1-methyl-1H-imidazole | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1-methyl-1H-imidazole: Properties, Synthesis, and Reactivity
Introduction
2-Chloro-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the imidazole ring and the chloro-substituent, make it a key intermediate in the development of pharmaceuticals, functional materials, and complex molecular architectures. The imidazole scaffold itself is a privileged structure in medicinal chemistry, found at the core of numerous biologically active molecules, including the amino acid histidine.[1][2] The presence of a chloro group at the C2 position provides a reactive handle for a variety of transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups.
This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, reactivity profile, and spectral data for this compound, intended for researchers, chemists, and professionals in drug discovery and materials science.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-methylimidazole | [3] |
| CAS Number | 253453-91-7 | [3] |
| Molecular Formula | C₄H₅ClN₂ | [3] |
| Molecular Weight | 116.55 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 54 °C @ 2 Torr | [4] |
| Density | 1.26 g/cm³ | [5] |
| Flash Point | 83.7 °C | |
| Vapor Pressure | 0.153 mmHg @ 25 °C | [5] |
| Solubility | General solubility for imidazoles in chloroalkanes is low.[6] |
Synthesis of this compound
The preparation of this compound can be efficiently achieved through the direct C2-lithiation of N-methylimidazole followed by quenching with an electrophilic chlorine source, such as hexachloroethane. This method offers a high-yielding and direct route to the target compound.
Experimental Protocol: Synthesis via C-H Lithiation
This protocol is based on a procedure reported by ChemicalBook.[4]
Materials:
-
N-methylimidazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Hexachloroethane (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (for washing)
-
Saturated brine solution
Procedure:
-
To a dry 300 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylimidazole (4.1 g, 0.05 mol) and anhydrous THF (25 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol) via syringe. The solution will turn a golden yellow color. Stir at -78 °C for 30 minutes.
-
In a separate flask, dissolve hexachloroethane (13 g, 0.055 mol) in anhydrous THF (25 mL).
-
Slowly add the hexachloroethane solution to the reaction mixture at -78 °C via syringe.
-
Continue stirring the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (25 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (150 mL).
-
Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation (Boiling Point: 54 °C / 2 Torr) to afford this compound as a colorless liquid (4.75 g, 80% yield).[4]
Spectral Data
The structural identity and purity of this compound are confirmed by the following spectroscopic data.
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃): δ 6.92 (d, J = 1.5 Hz, 1H), 6.85 (d, J = 1.5 Hz, 1H), 3.55 (s, 3H).[4] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 132.4, 128.0, 122.3, 33.5.[4] |
| IR | (thin film, cm⁻¹): 1515, 1420, 1367, 1277, 1127, 912, 740, 689, 665.[4] |
| HRMS (EI) | m/z calcd for C₄H₆ClN₂ [M+H]⁺: 117.0223; found: 117.0220.[4] |
Chemical Reactivity and Applications
The chlorine atom at the C2 position of this compound is the primary site of reactivity, rendering the molecule susceptible to a variety of synthetic transformations. This reactivity profile makes it a valuable precursor for creating more complex molecules, particularly in the field of medicinal chemistry. The imidazole ring is a well-known scaffold for kinase inhibitors and other therapeutic agents.[1][7]
Nucleophilic Aromatic Substitution (SₙAr)
The C2 position of the imidazole ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The chlorine atom can be displaced by a range of nucleophiles, such as amines, alcohols, and thiols. This reaction is a fundamental method for introducing new functional groups onto the imidazole core.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
a) Suzuki-Miyaura Coupling: This reaction couples the chloroimidazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for synthesizing biaryl and heteroaryl-aryl compounds.[8][9] Efficient coupling of chloro-heterocycles often requires specialized palladium catalysts and ligands, such as those based on bulky phosphines (e.g., SPhos, XPhos).[10]
b) Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloroimidazole with a primary or secondary amine.[7][11] It is a cornerstone of modern medicinal chemistry for the synthesis of aryl and heteroaryl amines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
Representative Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Chloride
The following is a general procedure adaptable for the Suzuki-Miyaura coupling of this compound, based on protocols for similar chloro-heterocycles.[10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%)
-
SPhos ligand (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for several hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired 2-aryl-1-methyl-1H-imidazole product.
Safety and Handling
This compound is classified as an irritant. Proper personal protective equipment (PPE) and engineering controls are essential when handling this compound.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
-
-
Handling:
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Always consult the most current Safety Data Sheet (SDS) before use.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in synthetic chemistry. Its straightforward synthesis and the ability of the C2-chloro group to participate in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, make it an attractive starting material for the construction of complex molecules. This guide has provided the foundational knowledge of its properties, synthesis, and reactivity to enable its effective use in research and development, particularly in the pursuit of novel therapeutic agents and functional materials.
References
- 1. 1H-Imidazole, 2-methyl- [webbook.nist.gov]
- 2. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 253453-91-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
Introduction: The Strategic Importance of 2-Chloro-1-methyl-1H-imidazole
An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-methyl-1H-imidazole
This compound (CAS No. 253453-91-7) is a pivotal heterocyclic building block in modern organic synthesis.[1] Its unique electronic structure, featuring a reactive C-Cl bond at an electron-rich imidazole core, makes it an exceptionally versatile intermediate for the construction of complex molecular architectures. For researchers in pharmaceutical discovery and materials science, this compound serves as a key precursor for introducing the 1-methylimidazole moiety through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution. Its application spans the development of novel pharmaceuticals, ionic liquids, and functional materials.
This guide provides an in-depth analysis of the principal synthetic pathways to this compound, moving beyond mere procedural lists to explore the underlying chemical logic and rationale that governs each method. We will dissect three core strategies: Direct Electrophilic Chlorination, Deoxygenative Chlorination of an N-Oxide Precursor, and a conceptual approach via Directed Ortho-Metalation. Each section is designed to provide not only a reproducible protocol but also the field-proven insights necessary for successful implementation, troubleshooting, and adaptation.
Pathway 1: Direct Electrophilic Chlorination of 1-Methylimidazole
The most conceptually straightforward approach to the target molecule is the direct chlorination of commercially available 1-methylimidazole. This pathway leverages the principles of electrophilic aromatic substitution on a heteroaromatic ring.
Mechanistic Rationale & Causality
The imidazole ring is a π-excessive system, making it generally susceptible to electrophilic attack. However, the regiochemical outcome is a critical consideration. The C2 position is electronically deactivated by the inductive effect of the two adjacent nitrogen atoms. Despite this, many electrophilic substitutions occur at this position. The choice of chlorinating agent is paramount to achieving the desired transformation while avoiding side reactions. N-Chlorosuccinimide (NCS) is a preferred reagent in a laboratory setting over gaseous chlorine or sulfuryl chloride due to its solid, crystalline nature, which simplifies handling and improves safety.[2][3] The reaction proceeds via the attack of the imidazole ring on the electrophilic chlorine atom of NCS. A non-polar aprotic solvent like dichloromethane (DCM) or acetonitrile is typically employed to solubilize the starting materials without interfering with the reaction mechanism.
Caption: Reaction scheme for direct electrophilic chlorination.
Experimental Protocol: Direct Chlorination
This protocol is adapted from general procedures for the chlorination of imidazole derivatives.[4]
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methylimidazole (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to create a 0.5 M solution. Stir until the 1-methylimidazole is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction upon addition of the chlorinating agent.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The controlled addition prevents the formation of undesired dichlorinated byproducts.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and water (1 x 50 mL). The bicarbonate wash neutralizes any generated acid and removes the succinimide byproduct.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Pathway 2: Deoxygenative Chlorination of 1-Methylimidazole N-Oxide
This modern, highly regioselective two-step pathway offers superior control compared to direct chlorination. The strategy involves first preparing the N-oxide of 1-methylimidazole, which then undergoes a deoxygenative chlorination reaction that exclusively delivers the chlorine atom to the C2 position.
Step A: Synthesis of 1-Methylimidazole N-Oxide (NMI-O)
The synthesis of the N-oxide precursor is the enabling step. Direct oxidation of 1-methylimidazole with reagents like hydrogen peroxide is often inefficient. A reliable, one-pot procedure published in Organic Syntheses provides a robust method starting from simple precursors.[5][6]
Caption: One-pot synthesis of the N-oxide intermediate.
Experimental Protocol: 1-Methylimidazole N-Oxide (NMI-O)
This procedure is based on the validated protocol from Murray & Spivey (2016).[5][7]
-
Initial Mixture: In a 500 mL round-bottom flask, create a suspension of hydroxylamine hydrochloride (1.0 eq.) and sodium carbonate (1.24 eq.) in distilled water. Cool the mixture to 0 °C.
-
Glyoxal Addition: Add an aqueous solution of glyoxal (40% w/v, 1.24 eq.) via syringe over 5 minutes.
-
Methylamine Addition: Subsequently, add an aqueous solution of methylamine (40% w/v, 1.24 eq.) via syringe over 5 minutes. The solution will develop a distinct red/brown color.
-
Formaldehyde Addition: Add an aqueous solution of formaldehyde (37% w/v, 1.24 eq.) via syringe over 5 minutes.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
Work-up and Purification: After the reaction period, cool the mixture to 0 °C and acidify with concentrated HCl.[5] The mixture is then filtered and concentrated. The residue is taken up in a dichloromethane/methanol/triethylamine mixture, filtered again, and the filtrate is concentrated.[5] The final product is purified by flash column chromatography to afford NMI-O as a hygroscopic brown oil or waxy solid.[6]
Step B: Deoxygenative Chlorination with Oxalyl Chloride
With the N-oxide in hand, the chlorination is remarkably efficient. This transformation, reported by Hossain et al., uses oxalyl chloride as both the activating and chlorinating agent in a "green," solvent-free process.[8]
Mechanistic Insight: The reaction is initiated by the attack of the N-oxide oxygen onto one of the carbonyl carbons of oxalyl chloride. This forms a highly reactive intermediate. A subsequent intramolecular rearrangement or attack by a chloride ion at the now highly electrophilic C2 position leads to the formation of the 2-chloro product, with the release of CO, CO₂, and HCl. The inclusion of a base like triethylamine (Et₃N) is crucial to neutralize the generated HCl.
Caption: Highly regioselective deoxygenative chlorination.
Experimental Protocol: Deoxygenative Chlorination
This protocol follows the solvent-free methodology.[8]
-
Reagent Preparation: In an agate mortar, place 1-methylimidazole N-oxide (1.0 eq.).
-
Reaction Initiation: Add triethylamine (Et₃N, 2.0 eq.) followed by the dropwise addition of oxalyl chloride (1.5 eq.) at room temperature.
-
Grinding: Grind the resulting mixture gently with a pestle for 10-15 minutes in open air. The reaction is typically rapid and may be accompanied by gas evolution (CO, CO₂).
-
Work-up: After the reaction is complete (monitored by TLC), add water to the mortar and extract the product with ethyl acetate or DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final compound in excellent yield (>83%).[8]
Pathway 3: Synthesis via Directed Ortho-Metalation (DoM)
This advanced strategy relies on the deprotonation of the C2 position using a strong base, followed by quenching the resulting anion with an electrophilic chlorine source. While powerful, this method requires stringent anhydrous and anaerobic conditions and careful control of regioselectivity.
Conceptual Framework
The C2-proton of 1-methylimidazole is the most acidic proton on the imidazole ring, making it susceptible to deprotonation by strong organolithium bases like n-butyllithium (n-BuLi). This generates a potent C2-lithiated nucleophile. This nucleophile can then be trapped by an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide, to install the chlorine atom at the C2 position. The primary challenge is preventing competitive deprotonation at the N-methyl group or the C5 position. The use of cryogenic temperatures (typically -78 °C) is essential to ensure kinetic control and maximize C2 selectivity.
Caption: Lithiation-chlorination sequence for C-H functionalization.
Generalized Protocol: Lithiation-Chlorination
-
Reactor Setup: Assemble a flame-dried, three-neck flask under a positive pressure of argon, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Add a solution of 1-methylimidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the C2-lithiated species.
-
Quenching: Add a pre-cooled (-78 °C) solution of an electrophilic chlorine source (e.g., hexachloroethane, 1.2 eq.) in anhydrous THF to the reaction mixture.
-
Warming & Quench: Allow the reaction to warm slowly to room temperature over several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Direct Chlorination | Pathway 2: N-Oxide Route | Pathway 3: Lithiation (DoM) |
| Regioselectivity | Moderate to Good; risk of over-chlorination | Excellent; exclusively C2 | Good to Excellent; requires strict control |
| Reaction Conditions | 0 °C to Room Temperature | Room Temperature | Cryogenic (-78 °C); strictly anhydrous |
| Reagent Hazards | NCS is an irritant and oxidizer | Oxalyl chloride is highly toxic and corrosive | n-BuLi is pyrophoric; cryogenic hazards |
| Scalability | Good | Excellent; one-pot N-oxide prep is scalable | Moderate; requires specialized equipment |
| Typical Yield | 60-80% | >80% for chlorination step | 50-75% |
| Key Advantage | Procedurally simple, one step | Unambiguous regiocontrol, high yield | Direct C-H functionalization |
General Experimental Workflow
The following diagram illustrates a typical workflow applicable to all solution-phase protocols described above, from initial setup to final product isolation.
Caption: Standard laboratory workflow for synthesis and isolation.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct strategic pathways.
-
Direct Chlorination with NCS offers a rapid and operationally simple one-step method suitable for many applications, though it may require optimization to control regioselectivity.
-
The Deoxygenative Chlorination of 1-Methylimidazole N-Oxide represents the state-of-the-art in terms of yield and regiochemical purity. While it requires an additional step to prepare the N-oxide, the reliability and efficiency of the subsequent chlorination make it a superior choice for applications demanding high purity.
-
Directed Ortho-Metalation provides a powerful, albeit technically demanding, alternative for direct C-H functionalization, showcasing a different paradigm in synthetic strategy.
The selection of the optimal pathway depends on the specific requirements of the research or development program, balancing factors such as required purity, available equipment, scale, and safety considerations. This guide provides the necessary technical detail and chemical rationale to empower scientists to make that strategic choice effectively.
References
- 1. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 3. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Crystal structure of 1-methylimidazole 3-oxide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-methyl-1H-imidazole
This guide provides a comprehensive overview of the essential spectroscopic data for 2-chloro-1-methyl-1H-imidazole, a key heterocyclic compound with applications in pharmaceuticals and as a ligand for transition metal catalysts.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this molecule. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
This compound (C₄H₅ClN₂) is a substituted imidazole with a molecular weight of approximately 116.55 g/mol .[2] The strategic placement of a chloro group at the 2-position and a methyl group at the N1 position significantly influences its electronic properties and, consequently, its spectroscopic signature. Accurate characterization is paramount for its use in synthesis and biological applications, ensuring identity and purity. This guide will dissect the key spectral features that enable unambiguous identification.
To facilitate the discussion of NMR data, the following numbering scheme is used for the atoms in this compound:
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-1-methyl-1H-imidazole
An In-Depth Guide for Chemical Researchers and Pharmaceutical Development Professionals
As a key building block in modern synthetic chemistry, 2-Chloro-1-methyl-1H-imidazole presents both significant opportunities for innovation and notable safety challenges. Its utility in the synthesis of pharmaceuticals and other complex organic molecules is well-established; however, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in technical data and field-proven best practices.
Hazard Identification and Risk Assessment: A Proactive Approach
A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a substance before it is handled. This compound is classified as a hazardous substance, and its handling requires a careful and considered approach.
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to aggregated GHS information, this compound is classified with the following hazards[1][2]:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 (12.5% of notifications) | H302: Harmful if swallowed | Exclamation Mark | Warning |
| Skin Corrosion/Irritation | 2 (100% of notifications) | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Eye Irritation | 1 (12.5% of notifications) / 2A (87.5% of notifications) | H318: Causes serious eye damage / H319: Causes serious eye irritation | Corrosion / Exclamation Mark | Danger / Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 (100% of notifications) | H335: May cause respiratory irritation | Exclamation Mark | Warning |
Note: The percentages reflect the proportion of notifications to the ECHA C&L Inventory that provide the respective classification.
The primary hazards associated with this compound are skin, eye, and respiratory irritation.[2][3] The potential for serious eye damage necessitates stringent eye protection protocols.[1][2]
The Logic of Proactive Risk Assessment
Before any experimental work commences, a thorough risk assessment is mandatory. This process involves not only identifying the intrinsic hazards of the chemical but also evaluating the risks associated with the specific procedures and quantities being used.
Caption: Risk Assessment and Handling Workflow for this compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The causality is clear: removing the hazard at its source is inherently safer than relying solely on a barrier.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood.[1] This is the primary engineering control to minimize inhalation exposure to the irritant dust or potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[3][4]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and tested eyewash stations and safety showers.[1]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific tasks to be performed.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] Given the risk of serious eye damage, a face shield should be worn in addition to goggles when there is a potential for splashing or dust generation.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart for breakthrough times and degradation data.[5] Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid skin contact.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against skin contact.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.
Safe Handling, Storage, and Disposal: Procedural Diligence
Adherence to strict protocols for handling, storage, and disposal is critical to prevent accidental exposure and ensure the stability of the chemical.
Handling
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[6] The imidazole ring is susceptible to oxidation, which can lead to uncontrolled reactions and the generation of hazardous byproducts.
-
Store away from heat and sources of ignition.[4]
Disposal
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.[7]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[3]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial to mitigate harm.
First-Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures: A Step-by-Step Protocol for a Solid Spill
A calm and methodical approach is essential when dealing with a chemical spill.
-
Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including chemical splash goggles, a face shield, chemically resistant gloves, and a lab coat. For large spills, respiratory protection may be necessary.
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean-up:
-
Carefully sweep or scoop up the spilled solid material, avoiding the generation of dust.
-
Place the collected material into a designated, labeled container for hazardous waste.
-
-
Decontaminate:
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and wipe dry.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Dispose: Seal the waste container and arrange for proper disposal through your institution's environmental health and safety office.
-
Report: Report the spill to your supervisor and complete any necessary incident reports.
Toxicological and Regulatory Landscape
While specific toxicological data for this compound is limited, information on related compounds can provide valuable insights into its potential hazards.
Toxicological Profile by Analogy
-
1-Methylimidazole: This related compound is reported to be corrosive to the skin and eyes and has moderate acute oral and dermal toxicity.[9]
-
2-Methylimidazole: Studies on 2-methylimidazole indicate moderate acute oral toxicity and it is also considered corrosive to the skin and eyes.[10]
The presence of the chloro- and methyl- substituents on the imidazole ring of the title compound suggests that a similar irritant and potentially corrosive profile should be assumed in the absence of specific data.
Regulatory Status
A definitive REACH registration for this compound (CAS No. 253453-91-7) was not found in the ECHA database as of the time of this writing.[11] However, related compounds such as 1-methylimidazole and 2-methylimidazole are registered.[8][12] Users should verify the current regulatory status of this compound in their respective jurisdictions. The United States Toxic Substances Control Act (TSCA) Inventory does not list this chemical.[13]
Conclusion: A Culture of Safety
This compound is a valuable reagent in the arsenal of the modern chemist. However, its utility is intrinsically linked to its safe and responsible handling. By fostering a deep understanding of its hazards, implementing robust engineering controls and PPE protocols, and adhering to meticulous handling and emergency procedures, researchers can confidently and safely unlock its synthetic potential. This guide serves as a technical foundation for these practices, but it is the unwavering commitment to a culture of safety within the laboratory that will ultimately ensure the protection of all personnel.
References
- 1. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substances restricted under REACH - ECHA [echa.europa.eu]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. chemos.de [chemos.de]
- 11. Search for chemicals - ECHA [echa.europa.eu]
- 12. Substance Information - ECHA [echa.europa.eu]
- 13. echemi.com [echemi.com]
A Technical Guide to the Stability and Reactivity of 2-Chloro-1-methyl-1H-imidazole
Executive Summary
2-Chloro-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the imidazole ring and the chloro-substituent, offer a gateway to a diverse array of complex molecular architectures. The chlorine atom at the 2-position serves as a competent leaving group, making the molecule an excellent substrate for various transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution. This guide provides an in-depth analysis of the compound's stability profile, explores its key reactivity patterns with field-proven protocols, and outlines critical safety and handling considerations. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A foundational understanding of a reagent begins with its physical and spectral properties. These data are crucial for reaction setup, monitoring, and product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-methylimidazole | [1] |
| CAS Number | 253453-91-7 | [1] |
| Molecular Formula | C₄H₅ClN₂ | [1] |
| Molecular Weight | 116.55 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [2] |
| Flash Point | 83.7 °C | [3] |
| Density | 1.26 g/cm³ | [3] |
| Vapor Pressure | 0.153 mmHg at 25 °C | [3] |
Spectroscopic Characterization
While specific spectra for this exact molecule are proprietary, based on its structure and data from analogous imidazole compounds, the following spectroscopic signatures can be anticipated[4]:
-
¹H NMR: Protons on the imidazole ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The N-methyl group would present as a sharp singlet further upfield (typically δ 3.5-4.0 ppm).
-
¹³C NMR: The spectrum would show four distinct carbon signals. The C2 carbon bearing the chlorine atom would be significantly influenced by the halogen's electronegativity. The N-methyl carbon would appear in the aliphatic region.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching vibrations from the imidazole ring, and a C-Cl stretching band.
Stability and Handling
-
Thermal Profile: The compound has a relatively high flash point of 83.7 °C, but specific decomposition temperature data is unavailable.[3] As a precautionary measure, prolonged exposure to high temperatures should be avoided.
-
Atmospheric Stability: While not acutely sensitive, like many halo-heterocycles, it is prudent to handle the compound in a well-ventilated area and store it in a tightly closed container to protect from atmospheric moisture and contaminants.[3][5]
-
Incompatible Materials: Specific data on incompatible materials is not listed, but standard laboratory practice dictates avoiding strong oxidizing agents, strong acids, and strong bases unless they are part of a controlled reaction.[3]
-
Recommended Storage: Store in a dry, well-ventilated place. Keep containers securely sealed when not in use.[5] For long-term storage, refrigeration (2-8°C) is often recommended for analogous chloro-imidazole compounds to minimize potential degradation.[6]
Reactivity Profile and Synthetic Applications
The reactivity of this compound is dominated by the chemistry of the C2-chloro substituent. This position is activated towards both nucleophilic substitution and, most notably, insertion by transition metal catalysts, making it a cornerstone for building molecular complexity.
Synthesis of this compound
The synthesis of this key intermediate is typically achieved through the direct chlorination of its parent imidazole. A common strategy involves metallation followed by quenching with a chlorine source, which provides excellent regioselectivity.
Caption: General workflow for synthesizing this compound.
This approach leverages the increased acidity of the C2 proton on the imidazole ring, allowing for selective deprotonation by a strong base like n-butyllithium (n-BuLi).[7] The resulting organolithium intermediate is then quenched with an electrophilic chlorine source to yield the desired product.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern drug discovery and materials science.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[8] this compound is an excellent electrophilic partner for this reaction, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DME.[9]
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-substituted-1-methyl-1H-imidazole product.[10]
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11] This reaction couples aryl halides with amines, and this compound serves as an effective substrate for introducing primary or secondary amines at the C2 position.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv).[12]
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to isolate the 2-amino-1-methyl-1H-imidazole derivative.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).[3]
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE):
-
First-Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.[3]
-
Always consult the most current Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a high-value synthetic intermediate whose stability and reactivity profile make it exceptionally well-suited for modern organic synthesis. Its primary utility lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions, providing reliable and versatile access to a wide range of 2-substituted imidazole derivatives. A thorough understanding of its handling requirements and reactivity patterns, as detailed in this guide, is essential for its safe and effective application in the laboratory.
References
- 1. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1H-imidazole CAS#: 16265-04-6 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-クロロ-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Chloro-1H-imidazole | 16265-04-6 | Benchchem [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-methyl-1H-imidazole: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-methyl-1H-imidazole is a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a sought-after precursor for the synthesis of a diverse array of biologically active compounds and functional materials. This guide, intended for researchers and professionals in the field of drug development and chemical synthesis, provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the rationale behind various experimental protocols.
This document will explore four principal synthetic strategies, offering detailed, step-by-step methodologies, mechanistic insights, and a comparative analysis of their respective advantages and limitations.
Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of reaction conditions and considerations. The choice of a particular route will often depend on the availability of precursors, desired scale of production, and tolerance for specific reagents.
I. Direct Chlorination of 1-Methylimidazole
The most direct approach to this compound is the electrophilic chlorination of the readily available starting material, 1-methylimidazole. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, controlling the regioselectivity to favor chlorination at the C2 position is a key challenge.
N-Chlorosuccinimide is a mild and effective chlorinating agent for many electron-rich aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol: Chlorination of 1-Methylimidazole with NCS
Materials:
-
1-Methylimidazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality and Mechanistic Insight:
The chlorination of 1-methylimidazole with NCS proceeds through an electrophilic aromatic substitution pathway. The electron-withdrawing succinimide group polarizes the N-Cl bond in NCS, making the chlorine atom electrophilic. The electron-rich imidazole ring, acting as a nucleophile, attacks the electrophilic chlorine, forming a resonance-stabilized cationic intermediate known as a sigma complex. The subsequent loss of a proton from the C2 position restores the aromaticity of the imidazole ring, yielding the this compound product and succinimide as a byproduct. The C2 position is generally the most electron-rich and sterically accessible position for electrophilic attack in N-substituted imidazoles.
Caption: Mechanism of NCS chlorination of 1-methylimidazole.
Sulfuryl chloride is a more reactive and less selective chlorinating agent than NCS. Its use requires careful control of reaction conditions to avoid over-chlorination and side reactions.
Experimental Protocol: Chlorination of 1-Methylimidazole with SO₂Cl₂
Materials:
-
1-Methylimidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (anhydrous)
-
Triethylamine
-
Saturated aqueous sodium carbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, dissolve 1-methylimidazole (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Slowly add triethylamine (1.2 equivalents) to the reaction mixture at -78 °C to neutralize the generated HCl.
-
Allow the reaction to warm to room temperature and stir for another hour.
-
Quench the reaction by slowly adding saturated aqueous sodium carbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Mechanistic Insight:
The reaction with sulfuryl chloride is also an electrophilic substitution. The reaction is often performed at low temperatures to control its high reactivity and improve selectivity for monochlorination at the C2 position. Triethylamine is added to scavenge the HCl byproduct, which can otherwise protonate the starting material and deactivate it towards further electrophilic attack.
| Parameter | NCS Method | SO₂Cl₂ Method |
| Reagent | N-Chlorosuccinimide | Sulfuryl chloride |
| Reactivity | Milder | More reactive |
| Selectivity | Generally higher | Lower, risk of over-chlorination |
| Conditions | 0 °C to room temperature | -78 °C to room temperature |
| Handling | Solid, easier to handle | Fuming liquid, corrosive |
Table 1. Comparison of Chlorinating Agents for 1-Methylimidazole.
II. Synthesis from 1-Methyl-1H-imidazole-2-thione
An alternative strategy involves the conversion of a C2-functionalized precursor. 1-Methyl-1H-imidazole-2-thione (also known as methimazole) is a commercially available starting material that can be converted to the desired 2-chloro derivative.
This approach involves the oxidative cleavage of the C=S bond and subsequent introduction of a chlorine atom.
Experimental Protocol: Synthesis from 1-Methyl-1H-imidazole-2-thione
Materials:
-
1-Methyl-1H-imidazole-2-thione
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, suspend 1-methyl-1H-imidazole-2-thione (1.0 equivalent) in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet (if using Cl₂) or a dropping funnel, a magnetic stirrer, and a condenser.
-
Cool the suspension to 0 °C.
-
If using SO₂Cl₂: Slowly add sulfuryl chloride (2.0 equivalents) dropwise.
-
If using Cl₂: Bubble chlorine gas through the suspension at a controlled rate.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it into a stirred, cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by chromatography or distillation.
Causality and Mechanistic Insight:
The reaction likely proceeds through the formation of an intermediate sulfenyl chloride, which is then displaced by a chloride ion. The use of excess chlorinating agent is often necessary to drive the reaction to completion. This method can be hazardous due to the use of highly reactive and toxic reagents like sulfuryl chloride or chlorine gas.
Caption: Proposed pathway for desulfurization-chlorination.
III. Synthesis via 1-Methylimidazole N-oxide
The use of an N-oxide intermediate provides an alternative activation strategy for the imidazole ring, facilitating nucleophilic substitution at the C2 position.
This two-step sequence involves the initial synthesis of 1-methylimidazole N-oxide, followed by its reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.
Experimental Protocol: Synthesis of 1-Methylimidazole N-oxide
Materials:
-
Glyoxal (40% aqueous solution)
-
Methylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Methanol
-
Triethylamine
Procedure:
-
Prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride to an aqueous solution of sodium carbonate at 0 °C.
-
To this solution, sequentially add glyoxal, methylamine, and formaldehyde solutions at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with concentrated hydrochloric acid and stir for 2 hours.
-
Filter the mixture and concentrate the filtrate.
-
Extract the residue with a mixture of dichloromethane, methanol, and triethylamine.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methylimidazole N-oxide.
Experimental Protocol: Chlorination of 1-Methylimidazole N-oxide
Materials:
-
1-Methylimidazole N-oxide
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
Triethylamine (optional, with oxalyl chloride)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a fume hood, dissolve 1-methylimidazole N-oxide (1.0 equivalent) in anhydrous dichloromethane.
-
If using POCl₃: Slowly add phosphorus oxychloride (1.5 equivalents) at 0 °C.
-
If using Oxalyl chloride: Add oxalyl chloride (1.2 equivalents) and triethylamine (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at the appropriate temperature (reflux for POCl₃, room temperature for oxalyl chloride) until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.
-
Extract with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality and Mechanistic Insight:
The N-oxide oxygen atom activates the C2 position towards nucleophilic attack. The chlorinating agent reacts with the N-oxide oxygen, forming a reactive intermediate. A subsequent attack by a chloride ion at the C2 position, followed by the elimination of the oxygen-containing group, yields the 2-chloroimidazole.
Caption: Workflow for the synthesis via the N-oxide route.
IV. Sandmeyer Reaction of 2-Amino-1-methyl-1H-imidazole
The Sandmeyer reaction is a classic transformation for converting an aromatic amino group into a variety of functionalities, including halogens. This route requires the synthesis of the 2-amino-1-methyl-1H-imidazole precursor.
The synthesis of the 2-amino precursor can be achieved through various methods, often starting from cyanamide and an appropriate α-aminoketone equivalent.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
2-Amino-1-methyl-1H-imidazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (concentrated)
-
Copper(I) chloride (CuCl)
-
Sodium hydroxide solution
Procedure:
-
Dissolve 2-amino-1-methyl-1H-imidazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.
Causality and Mechanistic Insight:
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final product.[1]
Caption: Simplified mechanism of the Sandmeyer reaction.
Conclusion
The synthesis of this compound can be achieved through several viable synthetic routes, each with its own set of advantages and challenges. The direct chlorination of 1-methylimidazole offers the most straightforward approach, with NCS being a milder and more selective reagent compared to the more reactive sulfuryl chloride. The conversion of 1-methyl-1H-imidazole-2-thione provides an alternative for those with access to this precursor, although it may involve hazardous reagents. The N-oxide route, while involving an additional step, offers a different mode of activation for the imidazole ring. Finally, the Sandmeyer reaction of 2-amino-1-methyl-1H-imidazole represents a classic and reliable method, provided the amino precursor is readily available or can be synthesized efficiently.
The selection of the optimal synthetic strategy will ultimately be guided by factors such as the scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities for handling specific reagents and reaction conditions.
References
Mechanism of 2-Chloro-1-methyl-1H-imidazole formation
An In-depth Technical Guide on the Formation of 2-Chloro-1-methyl-1H-imidazole
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of therapeutic agents. The presence of the chloro substituent at the C2 position provides a reactive handle for a variety of synthetic transformations, including cross-coupling reactions and nucleophilic substitutions, enabling the facile introduction of diverse functional groups. This guide provides a comprehensive overview of the primary synthetic pathways for the formation of this compound, delving into the underlying reaction mechanisms, experimental considerations, and comparative analysis of each route. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deep technical understanding of this key synthetic intermediate.
Introduction: The Strategic Importance of this compound
Imidazole derivatives are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] Within this class, halogenated imidazoles, and specifically this compound, serve as highly valuable precursors. The C2 position of the imidazole ring is of particular interest for functionalization. The introduction of a chlorine atom at this position activates the molecule for subsequent chemical modifications, making it an essential starting material for constructing libraries of potential drug candidates. Its application spans various therapeutic areas, including the development of novel inhibitors and other biologically active compounds.[1][2] Understanding the mechanisms of its formation is therefore crucial for optimizing synthetic strategies and enabling the efficient production of imidazole-based pharmaceuticals.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical strategies. The choice of pathway is often dictated by factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three principal routes that have been explored are:
-
Direct Electrophilic Chlorination: This approach involves the direct reaction of 1-methylimidazole with a suitable chlorinating agent.
-
Functional Group Interconversion from a Thione: This pathway utilizes the readily available 1-methyl-1H-imidazole-2-thione (methimazole) as a precursor, converting the thione group into a chloro substituent.
-
Directed Lithiation and Electrophilic Quench: An organometallic approach that leverages the acidity of the C2 proton for regioselective deprotonation, followed by reaction with an electrophilic chlorine source.
Caption: Overview of synthetic routes to this compound.
Pathway I: Direct Electrophilic Chlorination of 1-Methylimidazole
Mechanistic Principle
The direct chlorination of 1-methylimidazole is an electrophilic aromatic substitution reaction. The imidazole ring is electron-rich, making it susceptible to attack by electrophiles. The C2 position is particularly activated for substitution. The reaction proceeds through the formation of a highly reactive intermediate, which then delivers the chlorine to the imidazole ring.
Detailed Mechanism
Studies involving hypochlorous acid (HOCl) and 1-methylimidazole have shown that the reaction leads to the formation of a highly reactive chlorinium ion intermediate (MeImCl⁺).[3] This intermediate is the key electrophilic species responsible for the chlorination.
The proposed mechanism is as follows:
-
Formation of the Electrophile: The chlorinating agent (e.g., SO₂Cl₂, HOCl) generates an electrophilic chlorine species ("Cl⁺").
-
Formation of the Chlorinium Ion: 1-Methylimidazole acts as a nucleophile, attacking the "Cl⁺" source to form the 1-methylimidazolechlorinium ion (MeImCl⁺). This intermediate is highly reactive.[3]
-
Rearrangement/Attack: While the exact subsequent steps can be complex, a plausible pathway involves the intramolecular or intermolecular transfer of the chlorine atom to the C2 position of another 1-methylimidazole molecule, or a rearrangement. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Aromatization: A base (which could be another molecule of 1-methylimidazole or the solvent) removes the proton from the C2 position, restoring the aromaticity of the imidazole ring and yielding the final product, this compound.
References
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Imidazole catalyzes chlorination by unreactive primary chloramines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Chloro-1-methyl-1H-imidazole: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Chloro-1-methyl-1H-imidazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, chemical reactivity, and significant applications, particularly in the realm of drug development. This document is designed to be a practical resource, offering not just factual information but also insights into the rationale behind experimental methodologies.
Core Chemical and Physical Properties
This compound is a halogenated imidazole derivative that serves as a versatile intermediate in the synthesis of more complex molecular architectures.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 253453-91-7 | [2] |
| Molecular Formula | C₄H₅ClN₂ | [2] |
| Molecular Weight | 116.55 g/mol | [2] |
| Appearance | Colorless liquid | ChemicalBook |
| Boiling Point | 54 °C at 2 Torr | ChemicalBook |
| Density | 1.26 g/cm³ | ECHEMI |
| Flash Point | 83.7 °C | ECHEMI |
| Refractive Index | 1.563 | ECHEMI |
Synthesis and Purification
The synthesis of this compound is typically achieved through the deprotonation of 1-methylimidazole followed by chlorination. This method provides a direct and efficient route to the desired product.
Synthetic Workflow
The overall synthetic strategy involves a two-step process within a single pot: the metalation of 1-methylimidazole to create a nucleophilic intermediate, which then reacts with a chlorine source.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure found on ChemicalBook.
Materials:
-
1-Methylimidazole
-
n-Butyllithium (2.5 M in hexanes)
-
Hexachloroethane
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (three-necked round-bottomed flask, syringe, etc.)
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a 300 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-methylimidazole (4.1 g, 0.05 mol) and anhydrous THF (25 mL) under a nitrogen atmosphere.
-
Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M hexane solution, 22 mL, 0.055 mol) via syringe. The reaction solution will turn a golden yellow color. Maintain stirring at this temperature for 30 minutes. The causality behind this step is the strong basicity of n-butyllithium, which selectively removes the acidic proton at the C2 position of the imidazole ring, creating a highly nucleophilic lithiated intermediate.
-
Chlorination: Slowly add a solution of hexachloroethane (13 g, 0.055 mol) in anhydrous THF (25 mL) via syringe to the reaction mixture at -78 °C. Hexachloroethane serves as an efficient electrophilic chlorine source.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by carefully adding water.
-
Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude oily product by distillation under reduced pressure (boiling point: 54 °C/2 Torr) to yield this compound as a colorless liquid.
Spectroscopic Characterization
The identity and purity of this compound can be confirmed by various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.92 (d, J = 1.5 Hz, 1H), 6.85 (d, J = 1.5 Hz, 1H), 3.55 (s, 3H) | ChemicalBook |
| ¹³C NMR (100 MHz, CDCl₃) | δ 132.4, 128.0, 122.3, 33.5 | ChemicalBook |
| IR (thin film, cm⁻¹) | 1515, 1420, 1367, 1277, 1127, 912, 740, 689, 665 | ChemicalBook |
| HRMS (EI) | m/z calculated for C₄H₆ClN₂ [M+H]⁺: 117.0223; found: 117.0220 | ChemicalBook |
Chemical Reactivity and Synthetic Applications
The presence of the chlorine atom at the 2-position of the imidazole ring makes this compound an excellent substrate for various chemical transformations, particularly nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.[1]
Nucleophilic Aromatic Substitution
The C2 position of the imidazole ring is electron-deficient, facilitating nucleophilic attack and displacement of the chloride leaving group. This allows for the introduction of a wide range of functionalities.
Caption: General scheme for nucleophilic substitution reactions.
Exemplary Protocol: Synthesis of 2-Amino-1-methyl-1H-imidazole Derivatives
This protocol is a generalized procedure based on the known reactivity of 2-haloimidazoles.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
A high-boiling point solvent (e.g., DMF, NMP)
Procedure:
-
To a solution of this compound in a suitable solvent, add the desired amine and a base.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
This compound is a suitable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with various aryl and heteroaryl boronic acids.[3] This reaction is a cornerstone of modern drug discovery for constructing biaryl scaffolds.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Disclaimer: The following is a general protocol for the Suzuki coupling of a similar halo-imidazole and may require optimization for this compound.[4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or other suitable phosphine ligand)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Degassed water
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and the ligand and add them to the reaction vessel.
-
Solvent Addition: Add the solvent system (e.g., a mixture of dioxane and water).
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Applications in Drug Development
The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] this compound serves as a key starting material for the synthesis of various biologically active molecules.
Kinase Inhibitors
A significant application of imidazole derivatives is in the development of protein kinase inhibitors for the treatment of diseases such as cancer and inflammatory disorders.[6] The imidazole core can form key hydrogen bonding interactions with the hinge region of the kinase active site. This compound provides a convenient starting point for the elaboration of molecules targeting kinases like p38 MAP kinase and TAK1.[7][8]
Antimicrobial and Anticancer Agents
Derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents. The ability to easily modify the 2-position through nucleophilic substitution and cross-coupling reactions allows for the generation of large libraries of compounds for biological screening.[5]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
GHS Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[2]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. zenodo.org [zenodo.org]
- 2. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-1-methyl-1H-imidazole
For the attention of: Researchers, scientists, and professionals in drug development.
Abstract: This technical guide provides an in-depth analysis of the key physical properties of 2-Chloro-1-methyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines the experimentally determined melting and boiling points, offering detailed, field-proven protocols for their verification. The methodologies are presented to ensure scientific integrity and reproducibility, grounded in established laboratory techniques. This guide is intended to serve as a vital resource for researchers requiring accurate physical data for reaction planning, process development, and quality control.
Introduction and Significance
This compound (CAS No. 253453-91-7) is a substituted imidazole derivative. The imidazole ring is a foundational scaffold in a vast array of biologically active molecules and functional materials. The specific substitution pattern of a chloro group at the 2-position and a methyl group at the 1-position imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.[1] Its applications are found in the development of pharmaceuticals, novel ligands for transition metal catalysis, and the creation of advanced molecular materials.[1]
Accurate knowledge of the physical properties of this compound is paramount for its effective use. The melting point provides a crucial benchmark for purity, while the boiling point is essential for purification via distillation, especially given its nature as a liquid at room temperature. This guide provides these critical data points and the methodologies to substantiate them.
Core Physical Properties
The primary physical constants for this compound are summarized below. These values are critical for handling, purification, and reaction setup.
| Physical Property | Value | Conditions |
| Melting Point | -10 °C | Atmospheric Pressure |
| Boiling Point | 54 °C | 2 Torr (Reduced Pressure)[1] |
| Appearance | Colorless Liquid[1] | Standard Temperature and Pressure |
Experimental Determination Protocols
The following sections provide detailed, step-by-step methodologies for the determination of the melting and boiling points of this compound. The protocols are designed to be self-validating and are based on authoritative, standard laboratory techniques.
Melting Point Determination via Capillary Method
The melting point of this compound is below ambient temperature. Therefore, its determination requires a cryostatic melting point apparatus. The capillary method remains the standard for its accuracy and minimal sample requirement.
Principle: A small, uniform sample is heated at a controlled rate in a capillary tube. The temperatures at which the first sign of melting is observed (onset) and at which the entire sample becomes liquid (completion) define the melting range. A narrow melting range is indicative of high purity.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is anhydrous.
-
Cool the sample below its freezing point (e.g., using a dry ice/acetone bath) until it solidifies.
-
Quickly introduce a small amount of the solidified sample into a capillary tube (open at one end).
-
Compact the sample to a height of 2-3 mm at the bottom of the tube by gently tapping the tube.
-
-
Apparatus Setup:
-
Utilize a melting point apparatus equipped with a cooling system (cryostat).
-
Place the packed capillary tube into the heating/cooling block of the apparatus.
-
Ensure the thermometer or temperature probe is correctly calibrated and positioned to accurately measure the temperature of the block.
-
-
Measurement:
-
Rapidly cool the block to a temperature approximately 10-15°C below the expected melting point of -10°C.
-
Begin heating at a controlled rate of approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.
-
Observe the sample through the magnified viewing port.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the same rate and record the temperature at which the last solid crystal melts (T2).
-
The melting range is reported as T1 - T2. For a pure sample, this range should be narrow.
-
Boiling Point Determination under Reduced Pressure
Given that many organic compounds decompose at their atmospheric boiling points, distillation under reduced pressure is a common and essential purification technique. The boiling point of this compound is reported at 54°C at a pressure of 2 Torr.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum pump, the boiling point is significantly lowered, preventing thermal degradation.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a microscale distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Place a small magnetic stir bar in the round-bottom flask containing the this compound sample (approximately 1-2 mL). Stirring prevents bumping during heating.
-
Position the thermometer bulb so that its top is level with the bottom of the side arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
Connect the apparatus to a vacuum pump through a vacuum trap and a manometer to monitor the pressure.
-
-
Measurement:
-
Turn on the condenser's cooling water.
-
Slowly and carefully apply the vacuum, reducing the pressure within the system until it stabilizes at the desired level (2 Torr).
-
Begin gentle heating of the distillation flask using a heating mantle or oil bath.
-
Increase the temperature gradually until the liquid begins to boil and a ring of refluxing condensate is observed rising up the distillation head.
-
When the vapor temperature stabilizes for several minutes as the liquid distills, record this temperature. This is the boiling point at the measured pressure.
-
Record the pressure from the manometer.
-
Experimental Workflow Visualization
The logical flow for the determination of the physical properties of this compound is depicted below. This workflow ensures that a systematic approach is taken, starting with sample preparation and leading to the accurate measurement of its melting and boiling points.
Caption: Workflow for determining the physical properties of this compound.
Conclusion
The physical properties of this compound, specifically its melting and boiling points, are fundamental parameters for its application in research and development. This guide has presented these values and provided robust, standard methodologies for their experimental verification. By adhering to these detailed protocols, researchers can ensure the quality and purity of their materials, leading to more reliable and reproducible scientific outcomes.
References
Methodological & Application
Application Notes and Protocols: 2-Chloro-1-methyl-1H-imidazole as a Precursor for N-Heterocyclic Carbene (NHC) Ligands
Introduction: The Strategic Advantage of 2-Chloro-1-methyl-1H-imidazole in NHC Synthesis
N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and steric tuneability.[1] Traditionally, NHCs are generated by the deprotonation of imidazolium salts, a method that often requires strong bases and strictly anhydrous conditions.[2] This guide focuses on an alternative and highly strategic precursor, this compound, which offers a distinct pathway to NHC-metal complexes through mechanisms such as oxidative addition. This approach circumvents the need for strong bases and can provide a more direct route to catalytically active species.
This document provides a comprehensive overview of the synthesis of this compound, its conversion into valuable NHC-palladium complexes, and detailed protocols for their application in cross-coupling catalysis. The methodologies presented are designed for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this precursor.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound is most effectively achieved in a two-step sequence starting from commercially available imidazole. This process involves the N-methylation of imidazole followed by a regioselective chlorination at the C2 position.
Step 1: Synthesis of 1-methyl-1H-imidazole
The initial step is the N-methylation of imidazole. Several methods exist for this transformation, with the use of methyl iodide and a base being a common and reliable laboratory-scale procedure.[3][4]
Protocol 1: N-methylation of Imidazole
-
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (1.0 eq) in ethanol.
-
To the stirring solution, add powdered sodium hydroxide (1.5 eq). Continue stirring until the base is fully dissolved. The formation of the sodium salt of imidazole is an exothermic process.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-imidazole.
-
Purify the product by vacuum distillation to obtain pure 1-methyl-1H-imidazole as a colorless to pale yellow liquid.
-
Step 2: C2-Chlorination of 1-methyl-1H-imidazole
The C2-proton of 1-methyl-1H-imidazole is the most acidic and can be selectively replaced by a chlorine atom. Direct chlorination using reagents like N-chlorosuccinimide (NCS) is a common method. Alternatively, a lithiation-chlorination sequence offers high regioselectivity.
Protocol 2: C2-Chlorination using a Lithiation-Chlorination Sequence
This method provides excellent regioselectivity for the C2 position.
-
Materials:
-
1-methyl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N-chlorosuccinimide (NCS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution. A color change is typically observed, indicating the formation of the lithium salt. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve N-chlorosuccinimide (1.1 eq) in anhydrous THF.
-
Add the NCS solution dropwise to the lithiated imidazole solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Part 2: Generation of NHC-Palladium Complexes via Oxidative Addition
A key advantage of this compound is its ability to form NHC-metal complexes through oxidative addition to a low-valent metal center.[5] This process involves the cleavage of the C-Cl bond and the formation of new metal-carbon and metal-chloride bonds, with a concomitant increase in the metal's oxidation state.
Causality Behind Experimental Choices: The choice of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical as it provides the necessary low-valent palladium for the oxidative addition to occur. The reaction is typically performed in a non-polar, aprotic solvent like toluene or THF to ensure the stability of the reactants and products. The elevated temperature is necessary to overcome the activation energy for the C-Cl bond cleavage.
Caption: Oxidative addition of this compound to a Pd(0) center.
Protocol 3: Synthesis of a (1-methyl-1H-imidazol-2-ylidene)Palladium(II) Complex
-
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Anhydrous pentane or hexane for precipitation
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (1.0 eq) and anhydrous toluene.
-
To this stirred suspension, add a solution of this compound (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by the dissolution of the Pd(PPh₃)₄ and a color change.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to approximately one-third of its original volume.
-
Add anhydrous pentane or hexane to precipitate the product.
-
Collect the solid product by filtration, wash with pentane or hexane, and dry under vacuum to yield the NHC-palladium(II) complex.
-
Part 3: Applications in Cross-Coupling Catalysis
NHC-palladium complexes derived from this compound are highly effective catalysts for a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The strong σ-donating ability of the NHC ligand stabilizes the palladium center and promotes the key steps of the catalytic cycle.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Application Example 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids. NHC-palladium complexes have demonstrated high activity and stability in these reactions, even with challenging substrates like aryl chlorides.[6]
Protocol 4: Suzuki-Miyaura Coupling of an Aryl Chloride
-
Materials:
-
Aryl chloride (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
NHC-Pd(II) complex from Protocol 3 (0.5-2.0 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
Toluene/water (e.g., 10:1 v/v) or another suitable solvent system
-
Internal standard (for GC or NMR analysis)
-
-
Procedure:
-
To a reaction vial, add the aryl chloride, arylboronic acid, the NHC-Pd(II) complex, and the base.
-
Add the solvent system and an internal standard if quantitative analysis is desired.
-
Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Table 1: Representative Performance Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | >95 | [6] |
| 2 | 4-Chloroanisole | 4-Tolylboronic acid | 1.0 | 92 | [6] |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 0.5 | >98 | [6] |
Application Example 2: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene. NHC-palladium complexes are known to be effective catalysts for this transformation, particularly with less reactive aryl chlorides.[7][8]
Protocol 5: Heck-Mizoroki Reaction of an Aryl Chloride with Styrene
-
Materials:
-
Aryl chloride (1.0 eq)
-
Styrene (1.2 eq)
-
NHC-Pd(II) complex from Protocol 3 (1.0-3.0 mol%)
-
Sodium carbonate (Na₂CO₃) or another suitable base (2.0 eq)
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
-
Procedure:
-
In a sealed tube, combine the aryl chloride, the NHC-Pd(II) complex, and the base.
-
Add the solvent and then the styrene.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Table 2: Representative Performance Data for Heck-Mizoroki Reaction
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 4-Chloroacetophenone | Styrene | 2.0 | 95 | [7] |
| 2 | Chlorobenzene | Styrene | 2.0 | 88 | [7] |
| 3 | 4-Chlorobenzonitrile | n-Butyl acrylate | 2.0 | 91 | [8] |
Conclusion and Future Outlook
This compound represents a valuable and versatile precursor for the synthesis of N-heterocyclic carbene ligands and their metal complexes. The oxidative addition pathway it enables offers a powerful alternative to traditional deprotonation methods, expanding the toolkit for catalyst design and synthesis. The resulting NHC-palladium complexes exhibit high catalytic activity in fundamentally important cross-coupling reactions, demonstrating their potential for broad applications in academic and industrial research, including the synthesis of pharmaceuticals and advanced materials. Further exploration of this precursor with other transition metals and in a wider array of catalytic transformations is a promising avenue for future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]
- 7. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
Application Notes & Protocols for Suzuki-Miyaura Cross-Coupling Using 2-Chloro-1-methyl-1H-imidazole Derived Catalysts
Introduction: The Strategic Advantage of Imidazole-Based N-Heterocyclic Carbene Ligands in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly profound in the field of drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is a common requirement.[3][4] The heart of this transformation lies in the palladium catalyst, and the evolution of catalyst design has been driven by the pursuit of higher activity, stability, and broader substrate scope.
In recent years, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for palladium-catalyzed cross-coupling reactions, often outperforming traditional phosphine ligands.[5][6] NHCs are known for their strong σ-donating ability, which facilitates the crucial oxidative addition step in challenging substrates and contributes to the high stability of the catalytic species.[5][7] The strong palladium-NHC bond is key to preventing catalyst decomposition, even at low ligand-to-palladium ratios and elevated temperatures.[5]
This guide focuses on a specific and highly relevant subclass of NHC ligands derived from 2-chloro-1-methyl-1H-imidazole. Imidazole-containing compounds are ubiquitous in pharmaceuticals and natural products, making them a privileged scaffold in medicinal chemistry.[8][9] The development of catalysts from readily available imidazole precursors offers a cost-effective and synthetically accessible route to powerful catalytic systems. These catalysts are particularly valuable for researchers and drug development professionals seeking to construct complex molecular architectures with high efficiency and predictability.
Catalyst Formation: From Imidazole Precursor to Active Palladium Complex
The active catalyst is typically a palladium(II) complex bearing the N-heterocyclic carbene ligand. The synthesis of such a complex from this compound is a straightforward process, generally involving the formation of an imidazolium salt followed by metallation. While a variety of palladium precursors can be used, this protocol will focus on the generation of a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complex, known for its air and moisture stability, making it user-friendly in a laboratory setting.[6]
Diagram: Synthesis of a PEPPSI-type Palladium-NHC Precatalyst
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
Application Notes and Protocols: High-Efficiency Heck Reaction Mediated by 2-Chloro-1-methyl-1H-imidazole based NHC Ligands
Abstract
This document provides a comprehensive guide to the application of palladium catalysts supported by 2-chloro-1-methyl-1H-imidazole based N-heterocyclic carbene (NHC) ligands for the Mizoroki-Heck reaction. These ligands are emerging as a robust class of supporting molecules in cross-coupling catalysis due to their strong σ-donating properties and steric tuneability, which contribute to the formation of highly stable and active palladium complexes.[1][2][3] This guide will detail the synthesis of the NHC ligand precursor, the in situ preparation of the active catalyst, and a generalized protocol for the Heck coupling of aryl halides with olefins. Mechanistic insights, key experimental considerations, and representative data are presented to enable researchers, scientists, and drug development professionals to successfully implement and adapt this methodology for their specific synthetic needs.
Introduction: The Mizoroki-Heck Reaction and the Advantage of NHC Ligands
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[4] The efficiency and scope of this reaction are critically dependent on the ligand coordinated to the palladium center. While phosphine ligands have been traditionally employed, N-heterocyclic carbenes (NHCs) have gained significant prominence as superior alternatives.[4]
NHCs are strong σ-donors, forming highly stable bonds with transition metals, which imparts several advantages to the catalytic system[1]:
-
Enhanced Catalyst Stability: The robust Pd-NHC bond prevents catalyst decomposition at elevated temperatures, leading to higher turnover numbers and overall efficiency.
-
Increased Reactivity: The strong electron donation from the NHC to the palladium center facilitates the oxidative addition of challenging substrates, such as aryl chlorides.[5]
-
Tuneable Steric and Electronic Properties: The modular synthesis of NHC ligands allows for fine-tuning of their steric bulk and electronic character, enabling optimization for specific substrates and reaction conditions.[3]
The this compound based NHC ligand, the focus of this guide, introduces an additional electronic feature that can influence the catalytic activity.
The Catalytic System: Synthesis and Preparation
A key advantage of this catalytic system is the straightforward preparation of the ligand precursor and the in situ generation of the active catalyst, obviating the need for the isolation of sensitive organometallic complexes.
Synthesis of the Imidazolium Salt (NHC Precursor)
The NHC ligand is generated in situ from its corresponding imidazolium salt. The synthesis of 1-methyl-3-(aryl)-2-chloro-1H-imidazolium chloride is a representative example.
Protocol 1: Synthesis of 1-methyl-3-(2,6-diisopropylphenyl)-2-chloro-1H-imidazolium chloride
-
Step 1: Synthesis of 1-(2,6-diisopropylphenyl)-1H-imidazole. In a round-bottom flask, combine 2,6-diisopropylaniline (1 eq.), glyoxal (40 wt. % in H₂O, 1.1 eq.), and formaldehyde (37 wt. % in H₂O, 1.1 eq.). Heat the mixture to 60 °C for 4 hours. After cooling, extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Chlorination. Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.1 eq.) dropwise. After stirring for 1 hour, add hexachloroethane (1.2 eq.) and allow the reaction to warm to room temperature overnight. Quench the reaction with water, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to yield 2-chloro-1-(2,6-diisopropylphenyl)-1H-imidazole.
-
Step 3: Methylation. In a sealed tube, dissolve the chlorinated imidazole from Step 2 in toluene. Add methyl iodide (1.5 eq.) and heat to 110 °C for 24 hours. The product, 1-methyl-3-(2,6-diisopropylphenyl)-2-chloro-1H-imidazolium iodide, will precipitate out of solution. Filter the solid, wash with cold toluene, and dry under vacuum.
In Situ Catalyst Generation
The active Pd(0)-NHC catalyst is conveniently generated in situ from a stable Pd(II) precatalyst and the imidazolium salt. The base in the reaction mixture facilitates the deprotonation of the imidazolium salt to form the free carbene, which then coordinates to the palladium center.
The Heck Reaction: A Generalized Protocol
The following protocol provides a general starting point for the Heck coupling of aryl bromides with styrenes. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 2: Heck Coupling of an Aryl Bromide with Styrene
-
Reagents and Equipment:
-
Palladium(II) acetate [Pd(OAc)₂]
-
1-methyl-3-(2,6-diisopropylphenyl)-2-chloro-1H-imidazolium iodide
-
Aryl bromide (e.g., 4-bromotoluene)
-
Styrene
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 eq.), the imidazolium salt (0.012 eq.), and Cs₂CO₃ (2.0 eq.).
-
Add the aryl bromide (1.0 eq.) and styrene (1.2 eq.).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 M with respect to the aryl bromide).
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mechanistic Considerations
The Heck reaction catalyzed by a Pd-NHC complex is generally understood to proceed through a catalytic cycle involving several key steps.[6] The strong σ-donating nature of the NHC ligand plays a crucial role in facilitating these steps.
References
- 1. orgchemres.org [orgchemres.org]
- 2. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 3. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
Application Notes & Protocols: Sonogashira Coupling Facilitated by N-Heterocyclic Carbene-Palladium Catalysts Derived from 2-Chloro-1-methyl-1H-imidazole
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3][4] This reaction is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] While traditional palladium-phosphine catalysts have been instrumental, their sensitivity to air and moisture often presents challenges. The advent of N-Heterocyclic Carbene (NHC) ligands has revolutionized the field by providing robust, highly active, and thermally stable palladium catalysts.[3][5][6] This guide provides an in-depth look at the application of palladium catalysts derived from 2-chloro-1-methyl-1H-imidazole precursors, which serve as effective pre-catalysts for a range of Sonogashira coupling reactions. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and showcase the advantages of this catalyst system for researchers in drug discovery and chemical development.
Introduction: The Rise of NHC-Palladium Catalysts
The Sonogashira reaction traditionally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple terminal alkynes with aryl or vinyl halides.[3][4][7] The catalytic efficiency is profoundly influenced by the ligand coordinated to the palladium center. N-Heterocyclic Carbenes (NHCs) have emerged as superior alternatives to phosphine ligands due to their strong σ-donating properties and steric bulk. These features create a more stable and active catalytic species, often allowing for lower catalyst loadings and milder reaction conditions.[5][6][8]
The use of this compound and related imidazolium salts as precursors for NHC ligands is particularly advantageous. These precursors can be readily converted in situ or pre-formed into highly active palladium complexes, such as those of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, which are known for their exceptional stability and catalytic performance in a variety of cross-coupling reactions.[9][10]
From Precursor to Active Catalyst: The Role of this compound
The 2-chloro-imidazolium salt is a stable solid that serves as a precursor to the corresponding NHC ligand. The generation of the active NHC-Pd catalyst can be achieved through several pathways, most commonly by reacting the imidazolium salt with a palladium source like Pd(OAc)₂ or PdCl₂ in the presence of a base.[6][11] The base deprotonates the imidazolium salt to form the free carbene, which then readily coordinates to the palladium center.
This process often results in the formation of well-defined PEPPSI-type precatalysts, which are air- and moisture-stable, making them convenient to handle in a standard laboratory setting.[6][12]
The NHC-Palladium Catalyzed Sonogashira Cycle
The accepted mechanism for the Sonogashira coupling involves a palladium(0)/palladium(II) catalytic cycle. The NHC ligand remains coordinated to the palladium center throughout the cycle, enhancing its stability and reactivity.
The key steps are:
-
Reductive Elimination/Pre-catalyst Activation: The Pd(II)-NHC precatalyst is reduced in situ to the active Pd(0)-NHC species.
-
Oxidative Addition: The Pd(0)-NHC complex reacts with the aryl or vinyl halide (R-X) to form a Pd(II)-NHC intermediate.
-
Transmetalation: In the copper-cocatalyzed cycle, a copper(I) acetylide (formed from the terminal alkyne, CuI, and base) transfers the acetylide group to the palladium center. In copper-free variants, the alkyne coordinates directly to the palladium complex after deprotonation by the base.
-
Reductive Elimination: The two organic fragments (R and the acetylide) are eliminated from the palladium center, forming the C-C coupled product and regenerating the active Pd(0)-NHC catalyst.
Recent studies have also explored potential catalyst transformation pathways, such as NHC-ethynyl coupling, which can occur under certain conditions and should be considered during reaction development.[8][13]
Application Notes & Experimental Protocols
Advantages of NHC-Pd Catalysts Derived from this compound
-
High Thermal Stability: Allows for reactions to be run at higher temperatures, which is beneficial for less reactive substrates like aryl chlorides.[6]
-
Air and Moisture Tolerance: Simplifies reaction setup as stringent inert atmosphere techniques are often not required.[3][6]
-
High Catalytic Activity: Effective for a broad range of substrates with low catalyst loadings (0.1–2 mol%).
-
Copper-Free Conditions: Many NHC-Pd systems are highly efficient even without the copper co-catalyst, which avoids the formation of alkyne homocoupling (Glaser coupling) byproducts and simplifies product purification.[4][14][15]
General Protocol for Sonogashira Coupling (Copper-Assisted)
This protocol is a general starting point for the coupling of aryl bromides with terminal alkynes using an in situ generated NHC-Pd catalyst.
Reagents & Equipment:
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Chloro-1-methyl-1H-imidazolium salt (or a related imidazolium precursor)
-
Copper(I) Iodide (CuI)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., DMF, Dioxane, or Toluene, 3-5 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the imidazolium salt (0.04 mmol, 4 mol%), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.01 mmol, 1 mol%), and the base (2.0 mmol).
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and the anhydrous solvent (3-5 mL) to the tube.
-
Initiation: Add the terminal alkyne (1.2 mmol) to the mixture via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80–120 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol for Copper-Free Sonogashira Coupling
The elimination of the copper co-catalyst is often desirable to prevent Glaser side-products and simplify purification. NHC-Pd catalysts are particularly effective under these conditions.[4][15]
Reagents & Equipment:
-
Same as above, but omit Copper(I) Iodide (CuI) . A stronger base or a different solvent may be required.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the imidazolium salt (0.04 mmol, 4 mol%), a palladium source (e.g., PdCl₂(PPh₃)₂ or a pre-formed PEPPSI catalyst, 0.02 mmol, 2 mol%), and the base (e.g., TBAF or Cs₂CO₃, 3.0 mmol).[14]
-
Reagent Addition: Add the aryl halide (1.0 mmol) and a suitable solvent (e.g., DMF or an aqueous mixture).
-
Initiation & Reaction: Add the terminal alkyne (1.5 mmol) and heat the reaction as described in the copper-assisted protocol.
-
Workup & Purification: Follow the same workup and purification steps as outlined previously.
Substrate Scope and Performance Data
NHC-Pd catalysts derived from imidazolium precursors have demonstrated broad applicability. The following table summarizes representative results for the coupling of various aryl halides with terminal alkynes.
| Entry | Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylacetylene | (NHC)Pd / CuI | Cs₂CO₃, DMF, 80 °C | >95 | [6] |
| 2 | 4-Chlorotoluene | 1-Heptyne | (NHC)Pd / CuI | K₂CO₃, Dioxane, 120 °C | 88 | [16] |
| 3 | 3-Iodopyridine | Trimethylsilylacetylene | PEPPSI-type Pd-NHC | TBAF, THF, RT | 92 | [9][12] |
| 4 | 1-Bromonaphthalene | 4-Ethynylanisole | (NHC)Pd (Cu-free) | Piperidine, DMF, 60 °C | 96 | [15] |
| 5 | 2-Bromoquinoline | Cyclopropylacetylene | (NHC)Pd / CuI | K₂CO₃, DMSO, 120 °C | 85 | [16] |
Note: Yields and conditions are representative and may vary based on the specific NHC ligand and substrate.
Applications in Drug Discovery and Development
The Sonogashira coupling is a powerful tool in medicinal chemistry for the rapid synthesis of compound libraries and the construction of complex molecular scaffolds.[1][17] Its ability to introduce alkynyl linkers and aromatic functionalities is crucial for structure-activity relationship (SAR) studies.[2][17] For example, the synthesis of Tazarotene, a treatment for psoriasis, and Altinicline, a nicotinic receptor agonist, utilizes Sonogashira coupling as a key step.[3] The robustness and functional group tolerance of NHC-Pd catalysts make them highly suitable for late-stage functionalization of complex drug-like molecules, where mild conditions and high yields are paramount.[4]
Conclusion
Palladium catalysts featuring N-Heterocyclic Carbene ligands derived from this compound and related precursors offer significant advantages for Sonogashira cross-coupling reactions. Their enhanced stability, high activity, and broad substrate compatibility make them superior to many traditional phosphine-based systems. The protocols and data presented herein provide a comprehensive guide for researchers to effectively implement this powerful catalytic system in their synthetic endeavors, from small-scale discovery to process development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Chloro-1-methyl-1H-imidazole in Medicinal Chemistry
Introduction: The Strategic Value of the 1-Methyl-2-chloroimidazole Scaffold
In the landscape of modern drug discovery, the imidazole ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its capacity to engage in various non-covalent interactions with biological targets. The strategic functionalization of this core is paramount for the exploration of chemical space and the development of novel therapeutics.
This guide focuses on a particularly versatile building block: 2-Chloro-1-methyl-1H-imidazole . The introduction of a chlorine atom at the 2-position transforms the imidazole ring into a highly adaptable platform for synthetic diversification. The chloro group serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.[2] Furthermore, the N-1 methyl group prevents potential complications from NH-acidity and tautomerization that can occur with unprotected imidazoles, thereby simplifying reaction outcomes and ensuring regiochemical control.[1]
These characteristics make this compound an indispensable tool for medicinal chemists aiming to generate libraries of compounds for screening, particularly in the pursuit of kinase inhibitors, where the imidazole scaffold is a well-established pharmacophore.[3]
PART 1: Synthesis and Physicochemical Properties
A reliable and scalable synthesis of the starting material is the foundation of any successful medicinal chemistry campaign. This compound can be prepared through several routes, with a common and efficient method involving the chlorination of a suitable precursor.
Protocol 1: Synthesis of this compound
This two-step protocol involves the initial formation of 1-methyl-1H-imidazol-2(3H)-one followed by chlorination.
Step 1: Synthesis of 1-methyl-1H-imidazol-2(3H)-one
-
Reaction Setup: In a round-bottom flask, dissolve urea (1.0 equiv.) and N-methylaminoacetaldehyde dimethyl acetal (1.0 equiv.) in a suitable solvent such as ethanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid, ~0.1 equiv.).
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-8 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system like ethanol/ether.
Step 2: Chlorination to this compound
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place the 1-methyl-1H-imidazol-2(3H)-one (1.0 equiv.).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (approx. 3.0-5.0 equiv.) portion-wise at 0 °C (ice bath). The reaction is exothermic.
-
Reaction Execution: After the addition is complete, slowly warm the mixture to reflux (approx. 105-110 °C). Maintain the reflux temperature, monitoring the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification:
-
Carefully cool the reaction mixture to room temperature.
-
Under vigorous stirring, slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic and gas-evolving step.
-
Neutralize the acidic solution to a pH of ~7-8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.
-
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂ | PubChem |
| Molecular Weight | 116.55 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| CAS Number | 253453-91-7 | PubChem |
PART 2: Application in Cross-Coupling Reactions
The C2-chloro group on the 1-methylimidazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions. The electron-rich nature of the imidazole ring can present challenges, such as catalyst inhibition, but modern catalyst systems with specialized ligands have overcome these hurdles.[4]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl structures.[5] For a substrate like this compound, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to promote the challenging oxidative addition of the C-Cl bond and facilitate reductive elimination.[4][5]
-
Reaction Setup: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.5 - 2.0 equiv.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system. A highly effective system for this transformation is a pre-catalyst such as XPhos Pd G2 (1-3 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a bulky, electron-rich phosphine ligand like XPhos or SPhos (2-4 mol%).[4]
-
Solvent Addition: Add an anhydrous, degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.[4]
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
The key to success is overcoming the relatively lower reactivity of the C-Cl bond compared to bromides or iodides. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) is crucial. These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step.[6] The strong inorganic base (K₃PO₄ or Cs₂CO₃) is necessary to form the active boronate species for efficient transmetalation.[7]
B. Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds is fundamental in medicinal chemistry, as the amino group is a key pharmacophoric element. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines.[8] For an electron-rich heterocycle like this compound, this reaction requires a carefully selected catalyst system to achieve high yields.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2 - 1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst system. A combination of Pd₂(dba)₃ (1-2 mol%) with a sterically hindered ligand such as RuPhos or BrettPhos (2-4 mol%) is often effective.[9] Alternatively, a pre-formed NHC-Pd(II)-Im complex catalyst can be highly efficient, even at room temperature.[10]
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.
-
Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 110 °C, depending on the amine's reactivity and the catalyst system used. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
The choice of base is critical in the Buchwald-Hartwig reaction; it must be strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, but not so nucleophilic that it interferes with the catalyst.[8] Sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands are essential as they promote the rate-limiting reductive elimination step to form the C-N bond and prevent catalyst decomposition.[9]
C. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction provides a powerful method for installing alkyne functionalities, which are valuable isosteres for linear groups and can serve as handles for further chemistry, such as "click" reactions.[11] Both traditional copper-catalyzed and modern copper-free conditions can be applied.
Copper-free conditions are often preferred in medicinal chemistry to avoid potential cellular toxicity from residual copper and to prevent the alkyne homocoupling (Glaser coupling) side reaction.[12][13]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a suitable base, often an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). An inorganic base like K₂CO₃ can also be effective.[14]
-
Catalyst Addition: Add the palladium catalyst, typically a Pd(0) source like Pd(PPh₃)₄ (2-5 mol%) or a system generated in situ from Pd(OAc)₂ and a phosphine ligand.
-
Solvent Addition: Add a degassed solvent such as DMF, acetonitrile, or a mixture of water and isopropanol for more sustainable protocols.[14]
-
Reaction Execution: Heat the mixture (typically 60-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
PART 3: Application in Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, direct SNAr offers a complementary, often more atom-economical route for introducing nucleophiles. The imidazole ring, while electron-rich overall, is sufficiently activated at the 2-position by the electronegative nitrogen atoms to undergo substitution, particularly with soft nucleophiles or under forcing conditions.[15]
Protocol 5: SNAr with Thiol Nucleophiles
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) and the desired thiol (1.1 - 1.2 equiv.) in a polar aprotic solvent like DMF or DMSO.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv.) to deprotonate the thiol, forming the more nucleophilic thiolate in situ.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
If a precipitate forms, it can be collected by filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
The SNAr reaction proceeds via a two-step addition-elimination mechanism through a high-energy, non-aromatic Meisenheimer complex.[16] The rate-determining step is typically the initial nucleophilic attack.[17] The reaction is facilitated by:
-
Polar Aprotic Solvents: Solvents like DMF and DMSO stabilize the charged Meisenheimer intermediate.
-
Good Nucleophiles: Soft, polarizable nucleophiles like thiolates are particularly effective.
-
Elevated Temperatures: Thermal energy is often required to overcome the activation barrier associated with the temporary disruption of the imidazole's aromaticity.
PART 4: Application in Kinase Inhibitor Scaffolding
The 1-methyl-imidazole core is a prominent feature in many kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase active site is a major reason for its prevalence.[3] this compound serves as an ideal starting point to build libraries of potential kinase inhibitors by leveraging the reactions described above.
Structure-Activity Relationship (SAR) Insights
By starting with this compound, chemists can systematically probe the SAR of the substituent at the C2 position.
| C2-Substituent (from 2-Cl) | Synthetic Method | Typical Rationale / SAR Observation | Representative Kinase Targets |
| Aryl / Heteroaryl | Suzuki-Miyaura | Fills hydrophobic pockets; can be decorated with H-bond donors/acceptors to interact with the solvent front.[18] | EGFR, CDK, TAK1[3][19] |
| Primary/Secondary Amine | Buchwald-Hartwig | Acts as a key hydrogen bond donor/acceptor to interact with the kinase hinge region.[3] | CDKs, Aurora Kinases[12] |
| Alkynyl | Sonogashira | Provides a rigid linker to access distal pockets; can be used for further functionalization. | --- |
| Thioether | SNAr | Can provide alternative interactions within the active site; modulates physicochemical properties. | --- |
Example Application: A common strategy involves using Buchwald-Hartwig amination to couple various anilines to the 2-position. The aniline moiety can then be further functionalized. For example, the introduction of a methyl sulfone group on the aniline has been shown to improve oral bioavailability in some CDK inhibitor series.[3] This systematic exploration allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Imidazoles: SAR and development of a potent class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imperial.ac.uk [imperial.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 1-Alkyl-2-chloro-3-methyl-1H-imidazolium Salts via N-Alkylation
Abstract
This document provides a detailed technical guide for the N-alkylation of 2-chloro-1-methyl-1H-imidazole. This reaction is a quaternization process that yields 1-alkyl-2-chloro-3-methyl-1H-imidazolium salts, which are valuable precursors for N-heterocyclic carbenes (NHCs), ionic liquids, and various biologically active compounds. This guide explains the underlying chemical principles, offers detailed step-by-step protocols, and provides insights into optimizing reaction conditions and troubleshooting potential issues.
Introduction and Scientific Principles
The N-alkylation of an already N-substituted imidazole, such as this compound, represents a direct and efficient method for synthesizing 1,2,3-trisubstituted imidazolium salts. Unlike the alkylation of imidazoles possessing an N-H bond, this process does not typically require a base for deprotonation.[1] The reaction proceeds via a direct nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the N-3 nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This forms a new carbon-nitrogen bond and results in a positively charged imidazolium cation, with the leaving group from the alkylating agent serving as the counter-anion.
The resulting imidazolium salts are of significant interest. The presence of the C-2 chloro substituent makes them versatile intermediates; the chlorine can be readily displaced or involved in subsequent cross-coupling reactions. Furthermore, these salts are direct precursors to N-heterocyclic carbenes (NHCs) upon deprotonation, which are widely used as ligands in organometallic catalysis.
Reaction Mechanism: Direct Quaternization
The N-alkylation of this compound is a classic SN2 quaternization reaction.
-
Step 1: Nucleophilic Attack: The N-3 atom of this compound, being electron-rich and sterically accessible, acts as the nucleophile.
-
Step 2: Transition State: It attacks the electrophilic carbon atom of the alkylating agent (R-X), forming a trigonal bipyramidal transition state.
-
Step 3: Product Formation: The leaving group (X⁻) is displaced, resulting in the formation of the thermodynamically stable 1-alkyl-2-chloro-3-methyl-1H-imidazolium salt.
The reaction is generally irreversible and driven by the formation of the stable ionic product.
Experimental Protocols
Two primary protocols are presented, accommodating different scales and alkylating agent reactivities.
Protocol 1: General Procedure for N-Alkylation with Reactive Alkyl Halides
This method is suitable for reactive alkylating agents like alkyl iodides or benzyl bromides and can often be performed at or slightly above room temperature.
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., iodomethane, benzyl bromide) (1.05 - 1.2 eq)
-
Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)
-
Diethyl ether (for precipitation)
-
Round-bottom flask with stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to dissolve the starting material (concentration typically 0.5-1.0 M).
-
Addition of Alkylating Agent: Add the alkylating agent (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 40-60 °C) to ensure full conversion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates during the reaction, it can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude imidazolium salt can be purified by washing with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials. Alternatively, the product can be precipitated from the reaction solvent by the addition of diethyl ether and then collected by filtration. If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) is highly effective.[2]
Protocol 2: N-Alkylation under Solvent-Free (Neat) Conditions
This protocol is effective for liquid alkylating agents and offers a more environmentally friendly approach by eliminating bulk solvents.
Materials:
-
This compound (1.0 eq)
-
Liquid alkylating agent (e.g., 1-bromobutane) (1.0-1.1 eq)[3]
-
Round-bottom flask with stir bar
-
Heating mantle with temperature control
-
Diethyl ether or ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add the liquid alkylating agent (1.0-1.1 eq) directly to the flask with vigorous stirring.
-
Reaction: Heat the neat mixture to 80-100 °C. The mixture may become a viscous liquid or solid as the ionic product forms.
-
Monitoring: Monitor the reaction periodically by taking a small aliquot, dissolving it in a suitable solvent (e.g., methanol), and analyzing by TLC.
-
Isolation and Purification: After the reaction is complete (typically 12-48 hours), cool the mixture to room temperature. The resulting solid or viscous oil is the crude product. Triturate the crude product with diethyl ether or ethyl acetate, stirring vigorously to break up solids and wash away impurities. Collect the purified solid product by vacuum filtration and dry under vacuum.
Data Presentation: Reaction Parameter Summary
The choice of reaction parameters is critical for achieving high yield and purity. The following table summarizes typical conditions adapted for the N-alkylation of this compound.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Iodomethane (CH₃I) | None | Acetonitrile | 40 | 6-12 | >90 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | None | Acetonitrile | 60 | 12-24 | 85-95 |
| 3 | 1-Bromobutane (C₄H₉Br) | None | Toluene | 100 | 24 | 80-90 |
| 4 | Benzyl Bromide (BnBr) | None | DMF | Room Temp - 50 | 4-8 | >95 |
| 5 | 1-Bromobutane (C₄H₉Br) | None | Neat | 90 | 24-48 | 85-95 |
Note: Reaction times and yields are illustrative and will vary based on substrate purity, scale, and specific laboratory conditions.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the synthesis and purification of 1-alkyl-2-chloro-3-methyl-1H-imidazolium salts.
Caption: Logical workflow for the N-alkylation of this compound.
Troubleshooting and Scientific Insights
-
Low or No Reactivity:
-
Cause: The alkylating agent may be insufficiently reactive (e.g., an alkyl chloride).
-
Solution: Switch to a more reactive halide (bromide or iodide). Increasing the reaction temperature is also a primary strategy to drive the reaction to completion. Using a polar aprotic solvent like DMF can also accelerate SN2 reactions.
-
-
Reaction Stalls or is Incomplete:
-
Cause: Insufficient heating or reaction time. The stoichiometry of the alkylating agent might be slightly low.
-
Solution: Ensure the temperature is maintained and extend the reaction time. Adding a slight excess (up to 1.2 equivalents) of the alkylating agent can help consume all the starting imidazole.
-
-
Product is an Oil Instead of a Solid:
-
Cause: Imidazolium salts with shorter alkyl chains or certain counter-anions can have melting points below room temperature, classifying them as ionic liquids. Impurities can also depress the melting point.
-
Solution: This is not necessarily a problem. If the product is an oil, purification involves dissolving the oil in a minimal amount of a polar solvent (like dichloromethane) and precipitating it by adding a large volume of a non-polar solvent (like diethyl ether). The oil can then be isolated and dried under high vacuum to remove residual solvents.
-
-
Significance of the C-2 Chloro Group: The electron-withdrawing nature of the chlorine atom at the C-2 position slightly decreases the nucleophilicity of the imidazole nitrogens compared to an unsubstituted imidazole. However, the N-3 nitrogen remains sufficiently nucleophilic for the quaternization to proceed efficiently, often just requiring heat. This substituent is crucial as it provides a handle for further synthetic transformations.[4]
References
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of 2-Chloro-1-methyl-1H-imidazole
Abstract
This application note presents a robust, specific, and accurate High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the quantification of 2-Chloro-1-methyl-1H-imidazole. This compound is a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries, making its precise quantification crucial for process control and quality assurance. The method was developed using a reverse-phase C18 column with an isocratic mobile phase of acetonitrile and a phosphate buffer, offering excellent peak shape and resolution. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity.[1][2][3] This document provides a comprehensive protocol for method implementation and validation, intended for researchers, analytical scientists, and quality control professionals in drug development and chemical manufacturing.
Introduction and Scientific Rationale
This compound (Molecular Formula: C₄H₅ClN₂, Molecular Weight: 116.55 g/mol ) is a heterocyclic compound whose purity and concentration are critical parameters in multi-step organic syntheses.[4] Inconsistent levels of this intermediate can lead to significant variations in the yield and purity of the final active pharmaceutical ingredient (API) or specialty chemical. Therefore, a reliable analytical method is essential for monitoring its concentration in reaction mixtures and as a quality standard for the isolated material.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power, sensitivity, and adaptability. The method described herein employs reverse-phase chromatography, which is ideally suited for separating small to medium-sized polar organic molecules. The analyte is separated on a nonpolar stationary phase (C18) and eluted with a more polar mobile phase. The choice of UV detection is based on the inherent chromophoric properties of the imidazole ring system. While the specific UV maximum of this compound is not widely published, imidazole derivatives are known to absorb strongly in the lower UV spectrum.[5] This method utilizes a wavelength of 220 nm to ensure high sensitivity.
The validation of this analytical procedure is paramount to ensure its fitness for purpose.[3][6] This note follows the comprehensive validation framework established by the ICH, providing a self-validating system that ensures the reliability, consistency, and accuracy of the generated data.[7][8][9]
Experimental Methodology
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Reference Standard: this compound (purity ≥ 98%).
-
Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid, and purified water (18.2 MΩ·cm).
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis. The isocratic elution was chosen for its simplicity and robustness, which minimizes pump-to-pump variability and ensures stable baselines.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 300 mL of acetonitrile with 700 mL of the 25 mM Phosphate Buffer (pH 3.0). Degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations (e.g., 1, 10, 50, 100, 150 µg/mL).
Method Validation Protocol & Results
The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3] The validation process follows a predefined protocol where experiments are designed with clear acceptance criteria.
Workflow for HPLC Method Validation
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. biopharminternational.com [biopharminternational.com]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. qbdgroup.com [qbdgroup.com]
Application Notes and Protocols for the GC-MS Analysis of 2-Chloro-1-methyl-1H-imidazole and its Derivatives
Introduction: The Critical Role of Imidazole Derivatives in Modern Pharmaceuticals
The imidazole ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold for a multitude of biologically active compounds.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including antifungal agents, sedatives, and antibiotics.[3] 2-Chloro-1-methyl-1H-imidazole, in particular, is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence and purity of this compound and its subsequent derivatives are critical to the safety and efficacy of the final drug product.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and highly sensitive analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.[4] Its high resolution and sensitivity make it an ideal choice for impurity profiling and ensuring the quality of pharmaceutical starting materials.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust GC-MS analysis of this compound and its derivatives. The protocols outlined herein are designed to be self-validating, grounded in established scientific principles, and aligned with international regulatory standards to ensure data integrity and reliability.
Part 1: Foundational Principles of the GC-MS Methodology
The successful GC-MS analysis of this compound hinges on the principles of chromatographic separation followed by mass spectrometric detection. The gas chromatograph separates the analyte from the sample matrix based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compound, fragments it in a reproducible manner, and detects the resulting ions based on their mass-to-charge ratio (m/z).
The selection of appropriate GC-MS parameters is paramount for achieving optimal separation and detection. Key considerations include the choice of the GC column, temperature programming, and ion source parameters. For a compound like this compound, a mid-polarity column is often a suitable starting point, balancing the polarity of the imidazole ring with the influence of the methyl and chloro substituents.
Part 2: A Step-by-Step Protocol for Analysis
This section details a comprehensive protocol for the GC-MS analysis of this compound. The methodology is designed to be robust and can be adapted for the analysis of related derivatives with appropriate validation.
Sample and Standard Preparation
Proper sample preparation is crucial to prevent contamination and ensure accurate quantification.
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane. From this stock, prepare a series of working standards by serial dilution to cover the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound or its derivatives in the chosen solvent to achieve a concentration within the calibration range. Ensure the sample is fully dissolved. If particulates are present, filter the sample through a 0.22 µm filter to prevent blockage of the GC inlet.
GC-MS Instrumentation and Operating Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and derivatives being analyzed.
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 7890B or equivalent | A widely used and reliable GC system. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides excellent sensitivity and spectral integrity. |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A versatile, low-bleed column suitable for a wide range of analytes.[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Oven Temperature Program | Initial temp: 70°C, hold for 1 min; Ramp: 10°C/min to 280°C, hold for 5 min | A general-purpose temperature program that should provide good separation.[4] |
| MS Source Temperature | 230 °C | Optimizes ionization efficiency. |
| MS Quadrupole Temperature | 150 °C | Maintains consistent mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Scan Range | m/z 40-300 | Covers the expected mass range of the analyte and its fragments. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow for GC-MS analysis.
Part 3: Data Interpretation and Validation
Accurate data interpretation is as critical as the analysis itself. This section provides guidance on what to expect and how to validate the obtained results.
Expected Chromatographic and Mass Spectrometric Data
| Compound | Molecular Formula | Molecular Weight | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C4H5ClN2 | 116.55 g/mol [5] | 8 - 12 | 116/118 (M+), 81, 54, 42 |
| Derivative Example 1 | - | - | - | - |
| Derivative Example 2 | - | - | - | - |
Note: The expected retention time is an estimate and will vary depending on the specific GC system and conditions. The key mass fragments are predicted based on common fragmentation pathways.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the loss of the chloro and methyl groups, as well as cleavage of the imidazole ring. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
References
Application Notes & Protocols: The Synthesis of the Antifungal Agent Tioconazole Utilizing Imidazole Derivatives
Introduction: The Role of Imidazole in Modern Antifungal Agents
Tioconazole is a prominent broad-spectrum antifungal agent belonging to the imidazole class of compounds.[1][2] It is widely utilized in topical formulations for the treatment of fungal and yeast infections, such as vaginal yeast infections, athlete's foot, and ringworm.[1][3] The therapeutic efficacy of Tioconazole and other azole antifungals stems from their ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Specifically, Tioconazole inhibits the cytochrome P-450 enzyme 14-alpha-demethylase, which plays a crucial role in the conversion of lanosterol to ergosterol.[2][3] This inhibition leads to increased fungal cell permeability and ultimately cell death.[3]
While the imidazole moiety is central to the antifungal activity of Tioconazole, it is important to clarify a common misconception regarding its synthesis. The synthesis of Tioconazole does not proceed via 2-chloro-1-methyl-1H-imidazole. Instead, the core imidazole ring is typically introduced earlier in the synthetic sequence, starting from unsubstituted imidazole. The established and industrially relevant synthesis of Tioconazole involves the coupling of two key intermediates: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 2-chloro-3-(chloromethyl)thiophene.[1][4][5]
This guide provides a detailed exploration of the scientifically validated synthesis of Tioconazole, offering in-depth protocols, mechanistic insights, and practical considerations for researchers and professionals in drug development.
Mechanism of Action: A Molecular Perspective
The antifungal activity of Tioconazole is a result of its targeted interference with a vital fungal metabolic pathway. The following diagram illustrates the mechanism of action:
Caption: Mechanism of action of Tioconazole.
Synthetic Pathways to Tioconazole: A Two-Stage Approach
The synthesis of Tioconazole is most efficiently carried out in two main stages:
-
Synthesis of the Intermediate: Preparation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
-
Final Condensation Step: O-alkylation of the intermediate with 2-chloro-3-(chloromethyl)thiophene to yield Tioconazole.
The following diagram provides a high-level overview of the synthetic workflow:
Caption: High-level workflow for the synthesis of Tioconazole.
Detailed Experimental Protocols
Part 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
This crucial intermediate is synthesized via the N-alkylation of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethanol. The use of a phase-transfer catalyst can improve reaction efficiency.[6]
Materials and Reagents:
-
2-chloro-1-(2,4-dichlorophenyl)ethanol
-
Imidazole
-
Sodium hydroxide (flakes or pellets)
-
Dimethylformamide (DMF)
-
Polyethylene glycol 600 (PEG600) (as phase-transfer catalyst)
-
Toluene (for recrystallization)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and filtration flask
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add dimethylformamide (DMF), imidazole, sodium hydroxide flakes, and PEG600.[6]
-
Initial Heating: Mix the contents thoroughly and slowly heat the mixture to 110-115 °C. Maintain this temperature for 1 hour.[6]
-
Cooling: After 1 hour, cool the reaction mixture to 50-55 °C.[6]
-
Addition of Precursor: Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol in DMF. Add this solution dropwise to the reaction mixture while maintaining the temperature between 50-55 °C.[6]
-
Reaction: After the addition is complete, maintain the temperature at 50-55 °C for 1 hour. Then, increase the temperature to 110-115 °C and continue the reaction for 4 hours.[6]
-
Work-up: Cool the reaction mixture to 60 °C and add water. Continue to cool to room temperature to precipitate the crude product.[6]
-
Isolation and Purification: Collect the crude product by centrifugal filtration or vacuum filtration using a Büchner funnel. Dry the crude product and recrystallize from toluene to obtain pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[6]
| Reagent | Molar Ratio | Role |
| 2-chloro-1-(2,4-dichlorophenyl)ethanol | 1 | Substrate |
| Imidazole | 1.2 | Nucleophile |
| Sodium Hydroxide | 2 | Base |
| PEG600 | 0.03 | Phase-Transfer Catalyst |
Part 2: Synthesis of Tioconazole
This final step involves the O-alkylation of the previously synthesized alcohol intermediate with 2-chloro-3-(chloromethyl)thiophene.
Materials and Reagents:
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
2-chloro-3-(chloromethyl)thiophene
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
Protocol:
-
Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in anhydrous THF.[5][7]
-
Deprotonation: To this solution, carefully add sodium hydride (NaH) portion-wise. The mixture is then refluxed for approximately 30 minutes to ensure complete formation of the alkoxide.[7]
-
Addition of Alkylating Agent: Prepare a solution of 2-chloro-3-(chloromethyl)thiophene in anhydrous THF. Add this solution dropwise to the reaction mixture.[4][5]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: Once the reaction is complete, pour the mixture into ice-water. Extract the aqueous layer with ethyl acetate.[8]
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude Tioconazole.[8]
-
Final Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure Tioconazole.
Reaction Mechanism
The synthesis of Tioconazole from its precursors is a classic example of a Williamson ether synthesis.
Caption: Simplified reaction mechanism for Tioconazole synthesis.
Troubleshooting and Key Considerations
-
Moisture Control: The use of sodium hydride necessitates strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the base and reduction in yield.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring the progress of the reaction and ensuring the complete consumption of the starting material.
-
Safety Precautions: Sodium hydride is highly reactive and flammable. It should be handled with extreme care under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Alternative Methods: Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields, offering a more environmentally friendly approach.[9][10] The use of ionic liquids as catalysts has also shown promise in enhancing reaction efficiency.[9]
Conclusion
The synthesis of Tioconazole, a clinically significant antifungal agent, is a well-established process that relies on the strategic assembly of key intermediates. While this compound is not a direct precursor, the imidazole scaffold is fundamental to the molecule's biological activity. The protocols detailed in this guide, based on published literature and patents, provide a robust framework for the laboratory-scale synthesis of Tioconazole. By understanding the underlying chemical principles and adhering to best practices in experimental execution, researchers can successfully synthesize this important pharmaceutical compound.
References
- 1. Tioconazole - Wikipedia [en.wikipedia.org]
- 2. Tioconazole | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tioconazole? [synapse.patsnap.com]
- 4. CN104860934A - Synthesis method of tioconazole - Google Patents [patents.google.com]
- 5. Production Method of Tioconazole - Chempedia - LookChem [lookchem.com]
- 6. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. CN101519403B - A kind of method of synthesizing tioconazole - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-methyl-1H-imidazole
Welcome to the technical support center for the synthesis of 2-Chloro-1-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is often accomplished via the chlorination of a suitable precursor, typically 1-methyl-1H-imidazol-2(3H)-one. While seemingly straightforward, this pathway presents several challenges that can lead to diminished yields and purification difficulties. This guide provides a structured, question-and-answer-based approach to overcoming these common hurdles.
Section 1: Overview of the Primary Synthetic Workflow
The most common and reliable route to this compound involves a two-stage process. First, the synthesis of the 1-methyl-1H-imidazol-2(3H)-one precursor, followed by its chlorination using an agent like phosphorus oxychloride (POCl₃). Understanding the critical parameters of each step is fundamental to achieving a high overall yield.
Caption: General two-stage workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section directly addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Q1: My overall yield is consistently low (<50%). Where should I begin my investigation?
A1: A low overall yield is a systemic issue that requires a stage-by-stage analysis. The problem typically originates from either the precursor formation or the chlorination step, with downstream losses during purification exacerbating the issue.[1]
A Systematic Troubleshooting Approach:
-
Validate Starting Materials: First, confirm the purity of your starting materials for the precursor synthesis (e.g., glyoxal and methylurea). For the chlorination step, ensure your 1-methyl-1H-imidazol-2(3H)-one is pure and, critically, completely dry . Moisture will rapidly decompose the phosphorus oxychloride, rendering it ineffective.[1]
-
Isolate and Characterize the Intermediate: Do not proceed to the chlorination step without first purifying the 1-methyl-1H-imidazol-2(3H)-one precursor and confirming its identity and purity via NMR or melting point analysis. A low yield or impure precursor will guarantee a poor outcome in the subsequent step.
-
Analyze the Chlorination Crude Product: Before purification, take a small aliquot of your crude reaction mixture (after quenching) and analyze it by TLC, GC-MS, or ¹H NMR. This will reveal if the reaction went to completion, if significant starting material remains, or if a spectrum of byproducts was formed.
Caption: Decision workflow for initial troubleshooting of low yield.
Q2: The chlorination step with POCl₃ is sluggish or fails to go to completion. What are the likely causes?
A2: An incomplete chlorination reaction is most often traced back to reagent deactivation or suboptimal reaction conditions. The mechanism involves the activation of the carbonyl oxygen of the imidazolone by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion.
Key Factors to Investigate:
-
Reagent Quality: Phosphorus oxychloride is highly sensitive to moisture and can hydrolyze to phosphoric acid and HCl, reducing its efficacy. Use a fresh bottle or a properly stored (under inert gas) reagent.[1]
-
Anhydrous Conditions: As mentioned in A1, both the solvent and the imidazolone precursor must be scrupulously dry. Traces of water will consume the POCl₃. Ensure you are using flame-dried glassware and an inert atmosphere (Nitrogen or Argon).
-
Reaction Temperature: This reaction requires significant thermal energy. Insufficient heating will result in a slow or stalled reaction. The mixture should be brought to a steady reflux.[1] While excessive heat can cause decomposition, a failure to reach the required activation energy is a more common problem for incomplete conversion.
-
Solvent Choice: While POCl₃ can sometimes be used neat as both reagent and solvent, using a high-boiling inert solvent like toluene or acetonitrile can improve reflux conditions and heat transfer.
Q3: I'm observing significant byproducts, including what appears to be over-chlorinated species or decomposition. How can I improve selectivity?
A3: The formation of byproducts indicates that the reaction conditions are either too harsh or improperly controlled, leading to side reactions.
Strategies for Enhancing Selectivity:
-
Stoichiometry: Carefully control the molar ratio of POCl₃ to the imidazolone precursor. An excessive amount of the chlorinating agent is a primary cause of byproduct formation. Start with a ratio of 1.1 to 1.5 equivalents of POCl₃ and adjust based on reaction monitoring.[1]
-
Controlled Addition: Add the POCl₃ portion-wise to the precursor at a lower temperature (e.g., 0 °C) before slowly warming the mixture to reflux. This helps to manage the initial exotherm and prevent localized overheating.
-
Reaction Time: Over-refluxing can lead to decomposition or further reactions. Monitor the reaction progress using TLC or GC. Once the starting material is consumed, proceed with the workup promptly.[1]
-
Temperature Gradient: While reflux is necessary, a temperature that is too high can promote decomposition. If using a solvent, ensure the reflux temperature is appropriate. Lowering the temperature, if conversion rates are still acceptable, can often improve selectivity.[1]
Q4: What is the most effective method for purifying the final this compound product?
A4: Effective purification is crucial for obtaining a high-purity final product and is a multi-step process.
Recommended Purification Protocol:
-
Quenching: The reaction must be carefully quenched. Slowly and cautiously pour the cooled reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃ and precipitates the crude product. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization: The resulting acidic aqueous solution should be neutralized to a pH of ~7-8 using a base like sodium bicarbonate or a cold sodium hydroxide solution.[1] This ensures the product, which is a weak base, is in its free form for extraction.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent such as ethyl acetate or dichloromethane (3x extractions).
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification:
-
Recrystallization: This is often the most effective method for removing minor impurities. A solvent system like ethyl acetate/hexanes or ethanol/water can be effective.[1]
-
Column Chromatography: If recrystallization is insufficient or if byproducts have similar solubility, column chromatography on silica gel is the method of choice. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Section 3: Detailed Experimental Protocol
This protocol provides a self-validating baseline for the synthesis on a laboratory scale.
Part A: Synthesis of 1-methyl-1H-imidazol-2(3H)-one
-
To a round-bottom flask, add methylurea (1.0 eq) and an aqueous solution of glyoxal (40 wt. %, 1.05 eq).
-
Add a catalytic amount of hydrochloric acid (e.g., 5 mol %).
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC for the consumption of starting materials.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.
-
Filter the solid product, wash with a small amount of cold water, and then cold ethanol.
-
Dry the white solid product under vacuum. Confirm purity (>95%) by ¹H NMR and melting point before proceeding.
Part B: Synthesis of this compound
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂), add the dry 1-methyl-1H-imidazol-2(3H)-one (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise via a syringe. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, slowly warm the mixture to reflux (typically around 105-110 °C).
-
Maintain the reflux and monitor the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 3-5 hours).
-
Cool the mixture to room temperature. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice.
-
Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use alternative chlorinating agents to POCl₃?
-
Yes, agents like thionyl chloride (SOCl₂) or a combination of triphenylphosphine and carbon tetrachloride can also be used for chlorodehydroxylation reactions. However, POCl₃ is generally the most common and effective reagent for this specific transformation of imidazolones. Reaction conditions would need to be re-optimized for any alternative agent.
-
-
FAQ 2: What are the key safety precautions?
-
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles. Have a quenching agent (like dry sand or sodium bicarbonate) nearby. The quenching procedure is highly exothermic and releases HCl gas; ensure adequate ventilation.
-
-
FAQ 3: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate. The starting material, 1-methyl-1H-imidazol-2(3H)-one, is significantly more polar than the product, this compound. Therefore, in a solvent system like 1:1 Hexanes:Ethyl Acetate, the product will have a much higher Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
Section 5: Data Summary Table
| Parameter | Typical Range / Value | Effect on Yield | Effect on Purity / Byproducts | Expert Recommendation |
| POCl₃ Stoichiometry | 1.1 - 1.5 equivalents | Too low: Incomplete reaction, lower yield. Too high: No significant yield increase. | Too low: High purity. Too high: Increased risk of over-chlorination/decomposition. | Start with 1.2 equivalents and optimize based on TLC monitoring. |
| Reaction Temperature | 100 - 110 °C (Reflux) | Below 100 °C: Sluggish or incomplete reaction. Above 110 °C: Risk of decomposition. | Optimal at reflux. Too high: Increased decomposition byproducts. | Maintain a steady, controlled reflux. Do not overheat. |
| Reaction Time | 3 - 6 hours | Too short: Incomplete reaction. Too long: Potential for byproduct formation. | Optimal time yields the purest product. Too long: Increased decomposition. | Monitor by TLC and stop the reaction as soon as the starting material is consumed. |
| Moisture Content | < 0.1% (Anhydrous) | High moisture drastically reduces yield by consuming the reagent. | N/A (Reaction will likely fail). | Use flame-dried glassware, an inert atmosphere, and ensure the precursor is fully dry. |
References
Technical Support Center: Synthesis of 2-Chloro-1-methyl-1H-imidazole
Welcome to the technical support center for the synthesis of 2-Chloro-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth, field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed experimental protocols to ensure the integrity and success of your synthesis.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, is often plagued by side reactions that can significantly impact yield and purity. The primary synthetic routes involve the chlorination of an appropriate precursor, typically 1-methyl-1H-imidazole-2(3H)-thione (methimazole) or the direct, yet more challenging, chlorination of 1-methylimidazole. This guide will focus on identifying, understanding, and mitigating the side reactions inherent to these processes.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The most frequent cause is an incomplete reaction. This can be due to:
-
Inactive Chlorinating Agent: Reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) can degrade over time, especially with exposure to moisture. Always use a fresh or properly stored bottle of the chlorinating agent.
-
Insufficient Temperature or Reaction Time: Some chlorination reactions require elevated temperatures to proceed at a reasonable rate. Monitor your reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material is fully consumed before workup. Insufficient heating can lead to a sluggish or stalled reaction[1].
-
Presence of Moisture: Water in your solvent or on your glassware will rapidly quench most chlorinating agents. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.
-
-
Product Degradation: The imidazole ring, while generally stable, can be susceptible to degradation under overly harsh conditions (e.g., excessively high temperatures or strongly acidic/basic environments during workup).
-
Mechanical Losses: Significant product loss can occur during the workup and purification stages, especially if the product has some solubility in the aqueous phase during extraction or if the incorrect solvent system is chosen for recrystallization or chromatography.
Q2: I'm observing multiple spots on my TLC, suggesting several byproducts. How can I improve selectivity for the desired 2-chloro product?
The formation of multiple byproducts, particularly those related to chlorination, is the most critical challenge in this synthesis.
-
Over-chlorination: The most common side reaction is the formation of di- or tri-chlorinated imidazoles (e.g., 2,4-dichloro- or 2,5-dichloro-1-methyl-1H-imidazole). The imidazole ring is electron-rich and can undergo further electrophilic substitution. To mitigate this:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the 1-methylimidazole precursor. Start with a 1:1 or 1:1.1 molar ratio and adjust as needed based on your results[1]. Using a large excess of the chlorinating agent will almost certainly lead to over-chlorination.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly enhance the selectivity for mono-chlorination by reducing the rate of the second chlorination event, which typically has a higher activation energy[1].
-
Slow Addition: Add the chlorinating agent dropwise to the solution of the imidazole precursor. This maintains a low instantaneous concentration of the chlorinating agent, disfavoring multiple additions.
-
-
Isomeric Byproducts: While the 2-position is often the most reactive for electrophilic attack (especially when starting from the thione precursor), chlorination at the 4- or 5-positions can occur. This is more prevalent in the direct chlorination of 1-methylimidazole. The choice of chlorinating agent and solvent can influence this regioselectivity.
-
Oxidative Side Products (when using 1-methyl-1H-imidazole-2(3H)-thione):
-
If you are synthesizing from the thione precursor, oxidative side reactions can occur. The thiol tautomer can be oxidized to form the corresponding disulfide, 2,2'-disulfanediylbis(1-methyl-1H-imidazole), or even further to sulfonic acids under harsh conditions[2]. Using a specific chlorinating agent like sulfuryl chloride (SO₂Cl₂) can favor the desired chlorination over oxidation.
-
Q3: The reaction mixture has turned into a dark, intractable tar. What happened and can I salvage my product?
Tar formation is indicative of polymerization or extensive decomposition, often caused by excessively harsh reaction conditions.
-
Possible Cause: This is most likely due to excessive heat or the use of a highly reactive, non-selective chlorinating agent. Under strongly acidic conditions, which can be generated during the reaction, imidazole derivatives can polymerize.
-
Solution: Unfortunately, salvaging the product from a tar-like mixture is extremely difficult. The best course of action is to repeat the reaction with modified conditions:
-
Significantly lower the reaction temperature.
-
Ensure slow, controlled addition of the chlorinating agent.
-
Consider a different, milder chlorinating agent such as N-Chlorosuccinimide (NCS)[3].
-
Use a higher dilution of the reactants.
-
Q4: What is the best method for purifying the final product?
Purification of this compound typically requires a multi-step approach to remove unreacted starting materials, inorganic salts, and chlorinated byproducts.[1]
-
Aqueous Workup: After quenching the reaction (e.g., by carefully pouring it onto crushed ice), a standard aqueous workup is essential.
-
Neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography: This is often the most effective method for separating the desired mono-chlorinated product from over-chlorinated byproducts and other impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an effective final purification step. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes[1][4].
-
Acid-Base Extraction: The basicity of the imidazole nitrogen can be exploited for purification[4]. The crude organic extract can be washed with a dilute acid (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, neutralized with a base, and re-extracted to recover the purified product.
Mechanistic Pathways: Desired Reaction vs. Side Reactions
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. The chlorination of 1-methylimidazole is an electrophilic aromatic substitution reaction.
Primary Synthesis Pathway
The desired reaction involves the selective mono-chlorination at the C2 position of the imidazole ring.
Caption: Desired electrophilic substitution at the C2 position.
Common Side Reaction Pathway: Over-chlorination
If the reaction is not carefully controlled, the mono-chlorinated product can undergo a second electrophilic substitution, leading to undesired di-chlorinated byproducts.
References
Technical Support Center: Recrystallization of 2-Chloro-1-methyl-1H-imidazole
An advanced guide to the purification of crude 2-Chloro-1-methyl-1H-imidazole by recrystallization, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a deep understanding of the principles and common challenges associated with the purification of this compound. Our goal is to empower you to troubleshoot effectively and optimize the purification process for maximum yield and purity.
The foundational principle of recrystallization is the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal solvent will dissolve the target compound and any soluble impurities at an elevated temperature, but only the target compound will crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the recrystallization of this compound in a direct question-and-answer format.
Question 1: I've dissolved my crude product in hot solvent and allowed it to cool, but no crystals are forming. What's wrong?
Answer: This is a very common issue, typically stemming from the solution not being supersaturated upon cooling. Several factors could be at play:
-
Excess Solvent: This is the most frequent cause.[3] If too much solvent is used, the solution may not become saturated enough for crystals to form even when cold.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the product to "crash out" with impurities.
-
-
Supersaturation Without Nucleation: The solution might be supersaturated, but the crystals need a starting point (a nucleation site) to begin growing.[3]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.[4]
-
Solution 3: Drastic Cooling: Once the solution has cooled to room temperature, placing it in an ice-water bath can sometimes induce crystallization. However, be aware that rapid cooling can lead to smaller, less pure crystals.[5]
-
Question 2: My product is separating as an oil instead of crystals. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase.[6] This is often because the melting point of the crude solid (which is depressed by impurities) is below the boiling point of the solvent, or the solution becomes supersaturated at a temperature above the compound's melting point.[7]
-
Cause & Solution Matrix:
-
High Impurity Concentration: Significant impurities can lower the melting point of your compound.
-
Solution: Try adding a bit more hot solvent to decrease the saturation point, then allow for very slow cooling to favor crystal formation over oiling.[3]
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high.
-
Solution: Select a solvent with a lower boiling point. For instance, if you are using toluene, consider trying ethyl acetate.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting into a crystal lattice.
-
Solution: Ensure a slow cooling process. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually.[7]
-
-
Solvent Polarity Mismatch: A significant difference in polarity between the solvent and the solute can sometimes promote oiling out.[7]
-
Solution: If using a highly polar single solvent like ethanol, try a mixed solvent system such as ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of boiling ethyl acetate (the "good" solvent) and then slowly add hexanes (the "poor" solvent) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
-
Workflow: Troubleshooting Oiling Out
Caption: Decision workflow for addressing oiling out during recrystallization.
Question 3: My final crystals are still colored. How can I remove colored impurities?
Answer: Persistent color indicates that impurities are co-crystallizing with your product. This happens when the impurity has solubility characteristics very similar to your target compound or becomes trapped within the crystal lattice.
-
Solution 1: Activated Charcoal: If the colored impurities are large, polar molecules, they can often be removed by adsorption onto activated charcoal.
-
Protocol: After dissolving the crude product in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The charcoal must then be removed by a hot gravity filtration before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
-
Solution 2: Repeat Recrystallization: A second recrystallization of the obtained crystals can significantly improve purity. Each successive recrystallization will further reduce the amount of impurity.
-
Solution 3: Pre-purification: If impurities are significant, consider a preliminary purification step. For closely related imidazole byproducts, column chromatography on silica gel is often effective before proceeding to a final recrystallization for high purity.[8]
Question 4: My final yield is very low. How can I improve my recovery?
Answer: Poor recovery is often a trade-off for high purity, but significant losses can be minimized.
-
Cause & Solution Matrix:
-
Excessive Solvent: Using too much solvent for dissolution will keep more of your product dissolved in the mother liquor even after cooling.[3]
-
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve your crude solid. This is the most critical step for maximizing yield.[2]
-
-
Premature Crystallization: The product may crystallize in the funnel during hot gravity filtration.
-
Incomplete Precipitation: The compound may have some residual solubility even in the cold solvent.
-
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the solid from the solution.
-
-
Washing with "Good" Solvent: Washing the collected crystals with the recrystallization solvent while it is at room temperature can re-dissolve some of the product.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold solvent to minimize product loss.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for this compound?
A1: The selection process is largely empirical, but guided by the "like dissolves like" principle.[9] Since this compound is a polar heterocyclic compound, polar solvents are a good starting point. The ideal solvent should dissolve the compound when hot but not at room temperature.[10] Based on literature for similar substituted imidazoles, promising solvent systems to test include:
A small-scale test is essential: place a few milligrams of your crude product in a test tube and add the potential solvent dropwise. Observe solubility at room temperature and then upon heating.
Q2: What is a mixed-solvent system and why is it used?
A2: A mixed-solvent system uses two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). This is useful when no single solvent has the ideal solubility characteristics. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly.[7] An ethyl acetate/hexanes mixture is a classic example for moderately polar compounds.
Q3: How do I confirm the purity of my recrystallized this compound?
A3: Several analytical techniques can be used:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Compare the recrystallized product to the crude material to confirm the removal of impurities.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline using an ethyl acetate/hexanes solvent system. The exact volumes will depend on the amount of crude material.
Materials:
-
Crude this compound
-
Ethyl Acetate (reagent grade)
-
Hexanes (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless glass funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil on a hot plate. Continue adding ethyl acetate in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl for 2-3 minutes.
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask containing a small amount of boiling ethyl acetate. Place a stemless funnel with fluted filter paper on this flask. Pour the hot solution through the filter paper in portions. This step removes the charcoal or any insoluble impurities.
-
Induce Saturation: Add hexanes dropwise to the hot, clear filtrate until a faint cloudiness persists. Add a few drops of hot ethyl acetate to re-dissolve the precipitate, resulting in a saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small portion of ice-cold hexanes to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.
Data Summary: Potential Recrystallization Solvents
| Solvent System | Type | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethyl Acetate / Hexanes | Mixed-Solvent | 77 / 69 | Moderate / Nonpolar | A highly versatile system. Ethyl acetate dissolves the polar imidazole, while hexanes act as the anti-solvent to induce crystallization.[8] |
| Ethanol / Water | Mixed-Solvent | 78 / 100 | Polar / Very Polar | Good for highly polar compounds. The imidazole should be soluble in hot ethanol, with water added as the anti-solvent.[8] |
| Toluene | Single Solvent | 111 | Nonpolar | May be effective if impurities are significantly more polar than the product. Risk of oiling out if the product's melting point is below 111 °C.[7] |
| Acetonitrile | Single Solvent | 82 | Polar Aprotic | A good alternative to alcohols; its lower boiling point compared to water reduces the risk of oiling out for lower-melting compounds. |
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chemedx.org [chemedx.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Synthesis of 2-Chloro-1-methyl-1H-imidazole
Welcome to the technical support guide for the synthesis of 2-Chloro-1-methyl-1H-imidazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a core focus on the critical parameter of temperature. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound is most commonly achieved through the chlorination of a suitable N-methylated imidazole precursor. The choice of starting material dictates the specific chlorinating agent and reaction conditions. Key precursors include:
-
1-methyl-1H-imidazol-2(3H)-one (or 1-methyl-2-imidazolinone): This is a widely used precursor, typically chlorinated using strong dehydrating chlorinating agents like phosphorus oxychloride (POCl₃).[1] This reaction effectively replaces the carbonyl oxygen with a chlorine atom.
-
1,3-dimethylimidazole-2-thione: This precursor can be converted to the target compound, though it is more resistant to desulfurization compared to other thioureas.[2]
-
1-methylimidazole: Direct chlorination is possible but can be challenging to control. A more sophisticated approach involves lithiation at the C2 position followed by reaction with a chlorine source like hexachloroethane.[3]
Q2: Why is temperature such a critical parameter in this synthesis?
Temperature control is paramount for balancing reaction kinetics and chemical selectivity.
-
Kinetics: Like most chemical reactions, the chlorination of the imidazole precursor requires sufficient thermal energy to overcome the activation barrier. Insufficient heat can lead to a sluggish or incomplete reaction.[1]
-
Selectivity: This is often the more pressing concern. Imidazole rings can be susceptible to over-chlorination or other side reactions under harsh conditions.[1] Excessive heat can provide enough energy to activate undesired reaction pathways, leading to the formation of multiple chlorinated byproducts and reducing the purity and yield of the target compound.[1] Therefore, maintaining an optimal temperature is crucial for maximizing the yield of this compound while minimizing impurities.
Q3: What is the ideal temperature range for the chlorination step?
The optimal temperature profile is highly dependent on the chosen precursor and chlorinating agent. However, a common and effective strategy involves a controlled, gradual increase in temperature:
-
Initial Stage (Reagent Addition): The chlorinating agent (e.g., POCl₃ or N-Chlorosuccinimide) is typically added portion-wise at a low temperature, often 0 °C in an ice bath.[1][4] This helps to dissipate the initial exothermic heat of reaction and prevent a rapid, uncontrolled reaction that could lead to byproduct formation.
-
Reaction Stage: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. In many cases, it is then heated to reflux to drive the reaction to completion.[1] The specific reflux temperature will depend on the solvent used.
Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction time at the elevated temperature, preventing degradation or side reactions from prolonged heating.[1]
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related solutions.
Problem 1: Low or No Yield of this compound
If you are experiencing a low yield, it could be due to several temperature-related factors.
-
Possible Cause: The reaction temperature is too low, resulting in an incomplete or very slow reaction.
-
Troubleshooting Steps:
-
Verify Reagent Activity: First, ensure your chlorinating agent is not decomposed. For instance, POCl₃ is sensitive to moisture.[1]
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature after the initial addition at 0 °C, gradually heat the mixture. Use a heating mantle with a temperature controller and stir vigorously.
-
Refluxing: For many precursor/reagent systems, heating to reflux is necessary for the reaction to proceed to completion.[1] The choice of a higher-boiling, inert solvent may be beneficial.[1]
-
Reaction Monitoring: Use TLC to track the consumption of the starting material. If the starting material is still present after several hours at reflux, a catalyst or a more reactive chlorinating agent might be necessary.
-
Problem 2: Formation of Multiple Byproducts and Low Purity
The presence of significant impurities, particularly over-chlorinated species, is a classic sign of suboptimal temperature control.
-
Possible Cause: The reaction temperature is too high, or the initial exotherm was not controlled.
-
Troubleshooting Steps:
-
Lower the Temperature: The most effective solution is to reduce the overall reaction temperature.[1]
-
Controlled Reagent Addition: Ensure the chlorinating agent is added slowly and portion-wise at 0 °C to maintain control over the reaction's exothermicity.
-
Stoichiometry Control: While not strictly a temperature issue, using an excessive amount of the chlorinating agent can exacerbate byproduct formation, especially at elevated temperatures. Carefully control the molar ratio of the chlorinating agent to the precursor, starting with a 1:1 or 1.1:1 ratio.[1]
-
Time Management: Once the starting material is consumed (as determined by TLC/GC-MS), stop the reaction. Prolonged heating, even at a moderate temperature, can lead to the formation of degradation products.[1]
-
Data Summary: Effect of Temperature on Synthesis
| Temperature Profile | Expected Outcome (Yield & Purity) | Potential Issues & Causality |
| Too Low (e.g., maintained at 0°C) | Very low to no yield. | Insufficient thermal energy to overcome the reaction's activation barrier. |
| Optimal (e.g., 0°C addition, then warm to reflux) | Good to excellent yield; high purity. | Balances reaction rate with selectivity. Controlled initial phase prevents runaway reactions, while subsequent heating drives the reaction to completion. |
| Too High (e.g., rapid heating, uncontrolled exotherm) | Moderate to low yield; poor purity. | Excessive energy promotes side reactions like over-chlorination or decomposition of the starting material or product. |
Experimental Protocols
Protocol: Synthesis via Chlorination of 1-methyl-1H-imidazol-2(3H)-one
This protocol is based on established methods for the chlorination of imidazolone precursors.[1]
Materials:
-
1-methyl-1H-imidazol-2(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere, add 1-methyl-1H-imidazol-2(3H)-one (1.0 eq).
-
Reagent Addition (Temperature Critical): Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.5 - 2.0 eq) dropwise via the dropping funnel. Maintain the internal temperature below 5-10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring.
-
Heating to Completion: Once at room temperature, slowly heat the mixture to reflux. Monitor the reaction's progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase) until the starting material spot has disappeared.
-
Quenching: Cool the reaction mixture back to room temperature. CAUTION: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and should be done in a fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1]
Visualized Workflows
General Reaction Pathway
References
Technical Support Center: Stoichiometry Considerations for the Chlorination of 1-methyl-1H-imidazol-2(3H)-one
Welcome to the technical support center for the chlorination of 1-methyl-1H-imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the nuances of this reaction, ensuring reproducible and high-yield outcomes.
Introduction: The Chemistry of N-Chlorination
The chlorination of 1-methyl-1H-imidazol-2(3H)-one is a crucial transformation for synthesizing key intermediates in pharmaceutical development. This reaction typically proceeds via an electrophilic N-chlorination mechanism, where a chlorine atom is introduced onto one of the nitrogen atoms of the cyclic urea core. The choice of chlorinating agent and precise control of stoichiometry are paramount to achieving the desired product while minimizing side reactions. Common chlorinating agents for such transformations include N-Chlorosuccinimide (NCS) and tert-butyl hypochlorite (t-BuOCl), which act as sources of an electrophilic chlorine ("Cl+") equivalent.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected stoichiometry for the monochlorination of 1-methyl-1H-imidazol-2(3H)-one?
For a standard monochlorination, a 1:1 molar ratio of the substrate to the chlorinating agent is the theoretical starting point. However, in practice, a slight excess of the chlorinating agent (e.g., 1.05-1.2 equivalents) is often employed to drive the reaction to completion. It is critical to monitor the reaction progress closely, as a significant excess of the chlorinating agent can lead to undesired side products.
Q2: Which chlorinating agent is better for this reaction, NCS or t-BuOCl?
Both N-Chlorosuccinimide (NCS) and tert-butyl hypochlorite (t-BuOCl) are effective for N-chlorination.[1][3]
-
NCS is a stable, crystalline solid that is easy to handle and is a mild chlorinating agent.[2][4] It is often preferred for its reliability and predictable outcomes in many organic reactions.[4]
-
t-BuOCl is a versatile and inexpensive liquid oxidizing and chlorinating agent.[3][5] It can be more reactive than NCS, which may lead to faster reaction times but also a higher potential for side reactions if not carefully controlled.[6]
The choice often depends on the specific reaction conditions, solvent, and the desired selectivity. A preliminary screening of both reagents is recommended to determine the optimal choice for your specific application.
Q3: What are the most common side products in this reaction?
The most common side products arise from over-chlorination, leading to the formation of dichlorinated species. Depending on the reaction conditions, chlorination on the imidazole ring is also a possibility, although N-chlorination is generally favored for this substrate. Degradation of the starting material or product can also occur if the reaction is run for too long or at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable eluent system should be developed to clearly separate the starting material, the desired monochlorinated product, and any potential side products. Staining with potassium permanganate can be useful for visualizing the spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q5: What is the typical work-up procedure for this reaction?
A typical aqueous work-up is usually sufficient. If NCS is used, the succinimide byproduct is water-soluble and can be removed by washing with water. If t-BuOCl is used, the t-butanol byproduct can also be removed with an aqueous wash. The organic layer containing the product is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficient amount of chlorinating agent. 2. Low reaction temperature. 3. Inactive chlorinating agent. | 1. Increase the stoichiometry of the chlorinating agent incrementally (e.g., from 1.1 to 1.3 equivalents). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a fresh bottle of the chlorinating agent. The activity of some chlorinating agents can decrease over time with improper storage. |
| Formation of multiple products (over-chlorination) | 1. Excess of chlorinating agent. 2. Reaction time is too long. 3. High reaction temperature. | 1. Reduce the stoichiometry of the chlorinating agent to near 1:1. 2. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). |
| Product decomposition | 1. Presence of moisture. 2. Prolonged reaction at elevated temperatures. 3. Inappropriate work-up conditions (e.g., strongly acidic or basic). | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction time and temperature to minimize exposure of the product to harsh conditions. 3. Use a neutral or mildly basic aqueous wash during work-up. |
| Difficulty in isolating the product | 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. | 1. If the product is water-soluble, perform multiple extractions with a suitable organic solvent. Back-extraction of the aqueous layer may be necessary. 2. Add a small amount of brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
Experimental Protocol: Monochlorination using NCS
This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and desired scale.
Materials:
-
1-methyl-1H-imidazol-2(3H)-one
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-methyl-1H-imidazol-2(3H)-one (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or MeCN.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the chlorination of 1-methyl-1H-imidazol-2(3H)-one.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the chlorination reaction.
References
Troubleshooting low conversion in Suzuki coupling with 2-Chloro-1-methyl-1H-imidazole derived NHCs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 2-Chloro-1-methyl-1H-imidazole derived N-Heterocyclic Carbene (NHC) ligands in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments, particularly when facing challenges of low conversion. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you with robust, self-validating protocols.
Introduction: The Unique Challenge of 2-Chloro-Imidazole NHCs
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds.[1] The advent of N-Heterocyclic Carbene (NHC) ligands has revolutionized this field by creating highly stable and active palladium catalysts capable of coupling even challenging substrates like aryl chlorides.[2][3]
However, the specific use of NHCs derived from this compound presents a unique set of considerations. The 2-chloro substituent introduces a significant electronic perturbation to the NHC backbone. While NHCs are prized for their strong σ-donating character, which facilitates the rate-limiting oxidative addition step, an electron-withdrawing group at the 2-position can modulate this property.[4][5] This guide addresses the common issues that arise from this specific ligand architecture and provides a logical framework for troubleshooting.
Core Troubleshooting Guide (Q&A Format)
Question 1: My Suzuki coupling reaction has stalled with low conversion. Where do I start my investigation?
Answer: Low conversion is a systemic issue that requires a logical, stepwise diagnosis. Before diving into complex parameter optimization, it's crucial to validate the foundational components of your reaction. We recommend a hierarchical approach to troubleshooting.
First, rigorously assess the quality and purity of all reagents. The Suzuki coupling is sensitive to impurities, moisture, and oxygen.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if impure or stored improperly.[6] Run a quick NMR or LC-MS on your boronic acid to confirm its integrity.
-
Solvent and Base Purity: Ensure your solvent is anhydrous and properly degassed.[7] Oxygen can lead to the formation of inactive palladium black and promote boronic acid homo-coupling. The base should be finely ground to ensure maximum surface area and reactivity; for anhydrous reactions using bases like K₃PO₄, a small amount of water can sometimes be beneficial.[8]
-
Substrate Integrity: Confirm the purity of your aryl chloride. Halogen-metal exchange or other side reactions can be promoted by impurities.
If all reagents are confirmed to be of high quality, the next step is to examine the core catalytic system: the catalyst, ligand, base, and solvent.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Preventing byproduct formation in the synthesis of 2-Chloro-1-methyl-1H-imidazole
Welcome to the technical support guide for the synthesis of 2-Chloro-1-methyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing byproduct formation and maximizing the yield and purity of the target compound.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical agents and functional materials. The introduction of a chlorine atom at the C-2 position of the 1-methylimidazole ring significantly alters its electronic properties, making it a valuable intermediate for further functionalization. However, the chlorination of the electron-rich imidazole ring is often plagued by a lack of selectivity, leading to the formation of undesired byproducts. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you achieve a clean and efficient synthesis.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis of this compound.
FAQ 1: What are the primary byproducts I should expect, and how are they formed?
Answer: The most common byproduct is the over-chlorinated species, 2,4-dichloro-1-methyl-1H-imidazole and 2,5-dichloro-1-methyl-1H-imidazole . The imidazole ring is highly activated towards electrophilic substitution. After the initial desired chlorination at the C-2 position, the ring can still be reactive enough to undergo a second chlorination, typically at the C-4 or C-5 position.
-
Mechanism of Formation: This occurs when an excess of the chlorinating agent is present or if the reaction conditions (e.g., elevated temperature) are too harsh, providing enough energy to overcome the deactivating effect of the first chlorine atom. Direct chlorination of imidazole can lead to a mixture of di- and tri-chlorinated derivatives if not carefully controlled[1]. The presence of one chlorine atom deactivates the ring, making further substitution less favorable but still possible under forcing conditions[2].
Another potential issue, especially with reactive chlorinating agents or at high temperatures, is the formation of polymeric tars . These are complex, high-molecular-weight materials resulting from uncontrolled side reactions and decomposition of the imidazole ring.
FAQ 2: My main problem is the formation of dichlorinated imidazoles. How can I improve the selectivity for the mono-chloro product?
Answer: Achieving high selectivity for mono-chlorination is the central challenge. The key is to carefully control the reaction's kinetics and stoichiometry.
Here are actionable strategies:
-
Stoichiometric Control: This is the most critical parameter. Use a slight sub-stoichiometric amount of your chlorinating agent (e.g., 0.95 to 1.0 equivalents) relative to 1-methylimidazole. This ensures the chlorinating agent is the limiting reagent, minimizing the chance of a second chlorination event. It is often preferable to have some unreacted starting material, which is typically easier to separate from the desired product than the dichlorinated byproduct.
-
Low-Temperature Reaction: Perform the reaction at a reduced temperature, typically between -10°C and 5°C. The initial chlorination has a lower activation energy than the second. By keeping the temperature low, you provide enough energy for the first reaction to proceed at a reasonable rate while disfavoring the higher-energy second chlorination. Many protocols for related halogenations recommend cooling to low temperatures (e.g., -78°C or 0°C) before adding the electrophile[1][3].
-
Slow Reagent Addition: Add the chlorinating agent (e.g., a solution of sulfuryl chloride or N-chlorosuccinimide) dropwise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the chlorinating agent in the reaction mixture, which favors the more reactive starting material over the less reactive mono-chlorinated product.
-
Choice of Chlorinating Agent: Milder chlorinating agents like N-chlorosuccinimide (NCS) often provide better selectivity than more aggressive reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃)[4].
FAQ 3: I'm seeing a lot of dark, insoluble material (tar) in my reaction flask. What causes this and how can I prevent it?
Answer: Tar formation is typically a sign of reaction decomposition, often caused by excessive heat or highly acidic conditions.
-
Temperature Control: The chlorination of imidazoles is often exothermic. If the reagent is added too quickly or without adequate cooling, localized "hot spots" can form, leading to thermal decomposition. Always use an ice bath or a cryo-cooler and monitor the internal reaction temperature closely.
-
Purity of Starting Materials: Ensure your 1-methylimidazole and solvent are pure and dry. Impurities can sometimes catalyze polymerization or decomposition pathways. Distilling the 1-methylimidazole before use is good practice.
-
Quenching: At the end of the reaction, the mixture should be quenched properly. This usually involves pouring the reaction mixture into a cold, basic solution (e.g., aqueous sodium bicarbonate or sodium sulfite). This neutralizes corrosive acidic byproducts (like HCl from SO₂Cl₂) that can promote degradation of the product during work-up and isolation.
FAQ 4: What are the best analytical methods for monitoring this reaction and quantifying the product/byproduct ratio?
Answer: Real-time monitoring is crucial for stopping the reaction at the optimal point to maximize mono-chlorination and prevent byproduct formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for this specific analysis. It can effectively separate the volatile starting material (1-methylimidazole), the desired product (this compound), and the dichlorinated byproducts. The mass spectrometer provides definitive identification of each peak based on its molecular weight and fragmentation pattern.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. You can visualize the consumption of the starting material and the appearance of the product and byproducts. It is recommended to run a co-spot of the starting material alongside the reaction mixture for accurate comparison.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: After work-up, ¹H NMR of the crude product can be used to determine the molar ratio of the desired product to byproducts and unreacted starting material by integrating the distinct signals for each species.
Optimized Synthesis Protocol
This protocol is designed to maximize the yield of this compound while minimizing the formation of dichlorinated byproducts.
Materials:
-
1-methylimidazole (distilled, 1.0 eq)
-
N-Chlorosuccinimide (NCS) (recrystallized, 0.98 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylimidazole (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material (approx. 5-10 mL per gram of 1-methylimidazole).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (0.98 eq) in anhydrous acetonitrile. Add this solution to the cooled imidazole solution dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the progress by TLC or by taking small aliquots for GC-MS analysis. The reaction is typically complete when the starting material is consumed (or a small amount remains, which is acceptable).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold, saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes to neutralize any acid and quench any reactive species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data & Condition Summary
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) | NCS is a milder, more selective agent, reducing over-chlorination risk[4]. |
| Stoichiometry (Agent:Substrate) | 1.2 : 1 | 0.98 : 1 | Using a slight excess of substrate prevents over-chlorination by ensuring the chlorinating agent is the limiting reactant. |
| Temperature | Room Temperature (25°C) | 0-5°C | Lower temperatures disfavor the second, higher activation energy chlorination step, enhancing selectivity. |
| Reagent Addition | Added all at once | Slow, dropwise addition | Maintains a low concentration of the chlorinating agent, favoring reaction with the more abundant, more reactive starting material. |
| Typical Outcome | Low yield (~40%), high % of dichlorinated byproducts (>20%) | High yield (~80-90%), low % of dichlorinated byproducts (<5%) | Controlled conditions significantly improve product purity and yield. |
Visual Workflow & Pathway Diagrams
Reaction Pathway Diagram
This diagram illustrates the desired reaction pathway to form this compound and the competing side reaction that leads to the formation of an undesired dichlorinated byproduct.
References
Technical Support Center: Synthesis and Purification of 2-Chloro-1-methyl-1H-imidazole
This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals involved in the synthesis of 2-Chloro-1-methyl-1H-imidazole. It focuses on troubleshooting common issues related to the removal of unreacted starting materials and byproducts, ensuring high purity of the final compound.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific challenges encountered during the workup and purification of this compound.
Question 1: My crude product is a dark, oily mixture. How can I effectively remove unreacted 1-methylimidazole?
Answer: The presence of unreacted 1-methylimidazole is a frequent issue, especially if the chlorinating agent was not used in sufficient excess or if the reaction did not go to completion. 1-methylimidazole is a polar, relatively high-boiling point liquid (198 °C) that can be challenging to separate from the product, this compound (Boiling Point: approx. 79-82 °C at 15 mmHg).
The most effective method for this separation is vacuum fractional distillation . The significant difference in boiling points under reduced pressure allows for a clean separation.
Causality Explained: The chlorine atom at the 2-position of the imidazole ring significantly alters the molecule's intermolecular forces compared to the starting material, 1-methylimidazole. This leads to a lower boiling point for the product under vacuum, enabling its distillation away from the less volatile starting material.
Workflow for Purification: A typical workflow involves an initial workup to remove acidic or basic impurities, followed by distillation.
Caption: Workflow for Synthesis and Purification.
Question 2: After distillation, my product purity is still low, and I suspect the presence of a byproduct with a similar boiling point. What are my options?
Answer: If vacuum distillation fails to provide the desired purity, it is likely due to the presence of an isomeric byproduct or a compound with a very close boiling point. In such cases, column chromatography is the recommended secondary purification method.
Mechanistic Insight: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). While this compound and its potential isomeric byproduct (e.g., 4-Chloro-1-methyl-1H-imidazole) may have similar boiling points, their polarity differences are often sufficient for separation on a silica gel column. The 2-chloro isomer is generally less polar than the 4- or 5-chloro isomers due to the electronic effects of the chlorine atom adjacent to the nitrogens.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Use a standard silica gel (60 Å, 230-400 mesh).
-
Eluent System Selection: Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate. A typical gradient might be from 100% Hexane to 20% Ethyl Acetate in Hexane. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM), and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the non-polar solvent, collecting fractions. Gradually increase the eluent polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should know for separating this compound from its common starting material, 1-methylimidazole?
A1: The most critical property for separation by distillation is the boiling point. The difference is substantial enough for effective purification under vacuum.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 1-Methylimidazole | 82.10 | 198 °C (at 760 mmHg) | Starting Material |
| This compound | 116.54 | ~185-190 °C (at 760 mmHg, decomposes) | Product. Best distilled under vacuum. |
| This compound | 116.54 | 79-82 °C (at 15 mmHg) | Product (Vacuum Distillation) |
Q2: How can I confirm the purity of my final product?
A2: Purity should be confirmed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will confirm the molecular weight and provide an excellent measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): This will confirm the structure of the compound and identify any residual starting materials or isomeric impurities. The proton spectrum of this compound is simple, showing a singlet for the methyl group and two doublets for the imidazole ring protons.
Q3: My reaction involves using a chlorinating agent like POCl₃ or SOCl₂. How do I handle their removal?
A3: These reagents are highly reactive and must be quenched carefully. The workup procedure is critical.
-
Quenching: The reaction mixture should be slowly and carefully added to ice-water or a cold, saturated sodium bicarbonate solution to neutralize the excess acidic chlorinating agent. This must be done in a well-ventilated fume hood.
-
Extraction: After neutralization, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate. The aqueous layer will contain the salts formed from the quenched reagent.
Below is a decision tree to help troubleshoot your purification strategy.
Caption: Troubleshooting Decision Tree for Purification.
Technical Support Center: A Guide to the Storage and Stability of 2-Chloro-1-methyl-1H-imidazole
Welcome to the technical support guide for 2-Chloro-1-methyl-1H-imidazole (CAS 253453-91-7). This document is designed for our valued partners in research, discovery, and development. As a crucial intermediate in complex syntheses, the stability and purity of this reagent are paramount to achieving reproducible, high-quality results. My goal is to provide you with not just procedures, but the underlying chemical principles to empower your work. This guide addresses the most common stability issues encountered during storage and experimentation, offering practical solutions and in-depth troubleshooting.
Section 1: Frequently Asked Questions (FAQs) - Quick Reference
Here are immediate answers to the most common inquiries we receive. For more detailed explanations and protocols, please refer to the subsequent sections.
Q1: What are the ideal storage conditions for solid this compound? A: For maximum long-term stability, the solid compound should be stored in a tightly sealed container at refrigerated temperatures, ideally between 2°C and 8°C.[1] The container should be placed inside a desiccator or a moisture-controlled cabinet to protect it from atmospheric humidity. Shielding from light is also a recommended precautionary measure.
Q2: I've noticed the white powder in my bottle has developed a yellowish or brownish tint. What does this mean? A: Discoloration is a common visual indicator of potential degradation. This can be caused by minor oxidation from exposure to air, slow decomposition due to elevated temperatures, or a reaction to light exposure over time. While slight color change may not always significantly impact moderately robust reactions, it signals that the material's purity should be verified before use in sensitive applications.
Q3: My reaction yield is lower than expected when using an older bottle of this reagent. Could stability be the issue? A: Absolutely. A decrease in reaction yield is a classic symptom of reagent degradation. The most likely culprit is hydrolysis of the C2-chloro group to the corresponding 1-methyl-1H-imidazol-2(3H)-one, rendering that portion of the material inactive for reactions requiring the chloro-substituent. We strongly recommend performing a purity check on any older stock before commencing a large-scale or critical synthesis.
Q4: Is this compound particularly sensitive to air or moisture? A: Yes. While many reagents are handled on the open bench for quick weighing, the C-Cl bond on the electron-rich imidazole ring is susceptible to hydrolysis. Moisture from the air can slowly convert the compound to its inactive imidazolone analog. Therefore, minimizing exposure time to the atmosphere is critical. Always handle in a dry environment (e.g., a glove box or under a stream of inert gas) for best results. Safety data sheets consistently recommend storing in a dry place with the container tightly closed.[2][3]
Q5: What solvents are recommended for preparing stock solutions, and how stable are they? A: For stock solutions, use high-purity, anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN). Avoid protic solvents like methanol or ethanol for long-term storage, as they can slowly react with the compound. Stock solutions are generally less stable than the solid material and should be prepared fresh when possible. Studies on other imidazole-containing molecules have shown they are prone to degradation in solution, especially when exposed to light or basic conditions.[4] If storage is necessary, keep the solution under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C) and protected from light.
Section 2: Troubleshooting Guide - A Deeper Dive
When experiments don't go as planned, a systematic approach to troubleshooting is key. This section provides a logical workflow to diagnose and resolve stability-related issues.
Issue: Suspected Degradation of Solid Reagent
-
Symptoms:
-
Material appears discolored, clumpy, or sticky.
-
Inconsistent or reduced yields in standardized reactions.
-
New, unexpected spots appear on Thin Layer Chromatography (TLC) analysis of the starting material.
-
-
Root Cause Analysis: The stability of this compound is primarily threatened by three factors:
-
Thermal Stress: Although specific decomposition data is limited, related compounds like 2-Chloro-1H-imidazole are known to be heat-sensitive.[5] Storage at ambient or elevated temperatures can accelerate the breakdown of the molecule.
-
Hydrolysis: The C2-position on the imidazole ring is electrophilic. The chlorine atom can act as a leaving group when attacked by a nucleophile, with water being the most common one present from atmospheric moisture. This forms 1-methyl-1H-imidazol-2(3H)-one, which is often unreactive in subsequent steps like cross-coupling.
-
Photodegradation: Imidazole rings, as found in complex molecules, can be sensitive to photodegradation when exposed to UV or high-intensity light.[4] This can lead to complex radical-based decomposition pathways.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected reagent degradation.
Section 3: Key Experimental Protocols
To ensure the integrity of your experiments, we have developed the following standard operating procedures.
Protocol 3.1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the container to a refrigerated environment (2-8°C). Do not store at room temperature.
-
Inert Atmosphere Overlay: For long-term storage, it is best practice to backfill the container with an inert gas like Argon or Nitrogen after its first use. This displaces moisture and oxygen.
-
Dispensing: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold powder.
-
Weighing: If possible, weigh the required amount in a glove box or glove bag with a dry atmosphere. If not available, weigh the material quickly on the bench and immediately reseal the container tightly.
-
Resealing and Storage: After dispensing, ensure the container cap is tightly secured. For added protection, wrap the cap junction with paraffin film. Place the container back into refrigerated storage, preferably within a desiccator.
Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing purity. It should be adapted and validated for your specific equipment.
| Parameter | Specification | Causality & Notes |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase is well-suited for retaining and separating the moderately polar imidazole compound and its potential impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by ensuring the imidazole nitrogen is protonated. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that provides good resolution for a wide range of small molecules. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is crucial to separate the starting material from both more polar (e.g., hydrolyzed product) and less polar (e.g., degradation oligomers) impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between run time and resolution. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The imidazole ring has a strong UV absorbance at lower wavelengths. |
| Injection Volume | 5 µL | A small injection volume prevents peak distortion and column overloading. |
| Sample Prep | ~1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved to prevent clogging the injector or column. |
Section 4: The Chemistry of Degradation
Understanding the potential degradation pathways is essential for preventing them.
4.1: Potential Degradation Pathways
The primary liabilities of this compound are its susceptibility to hydrolysis and oxidation.
Caption: Primary degradation pathways for this compound.
-
Hydrolysis: As previously mentioned, this is the most common degradation pathway. The presence of water allows for the nucleophilic displacement of the chloride, leading to the formation of the corresponding imidazolone. This process can be accelerated by acidic or basic conditions.
-
Oxidation: The electron-rich imidazole ring can be susceptible to oxidation, particularly base-mediated autoxidation.[4] This can lead to a variety of products, including hydroxylated species or even ring-opened byproducts, which can complicate reaction mixtures and purification.
4.2: Incompatible Materials
To maintain the integrity of the reagent, avoid contact with the following:
-
Strong Oxidizing Agents: Reagents like peroxides, permanganates, or nitric acid can aggressively and exothermically react with the imidazole ring, leading to uncontrolled decomposition.
-
Strong Bases: Bases can deprotonate any residual moisture, creating a more potent nucleophile (hydroxide) that will accelerate hydrolysis of the C-Cl bond.
-
Protic Solvents (for storage): Alcohols and water can act as nucleophiles, leading to slow solvolysis over time.
-
Strong Acids: While the compound is more stable in acidic conditions than basic ones, highly concentrated strong acids can promote hydrolysis and other decomposition reactions, especially at elevated temperatures.
References
- 1. 2-Chloro-1H-imidazole - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-1H-imidazole | 16265-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
The Ascendancy of Electron-Deficient NHC Ligands: A Comparative Efficacy Guide for 2-Chloro-1-methyl-1H-imidazole Derived Catalysts
In the dynamic landscape of cross-coupling catalysis, the quest for more efficient, stable, and versatile catalytic systems is perpetual. While phosphine ligands have long been the workhorses in this domain, the emergence of N-Heterocyclic Carbenes (NHCs) has marked a paradigm shift. Their strong σ-donating ability and tunable steric profiles have led to the development of highly active and robust palladium catalysts.[1] This guide provides an in-depth comparison of a specific, electron-deficient NHC ligand derived from 2-Chloro-1-methyl-1H-imidazole, benchmarking its performance against widely-used, electron-rich NHC ligands such as IPr and IMes, as well as traditional phosphine ligands.
Introduction: The NHC Advantage in Palladium Catalysis
N-Heterocyclic carbenes have established themselves as a superior class of ligands for transition metal catalysis, largely due to their strong σ-donor and weak π-acceptor properties.[2] This electronic signature forms robust metal-ligand bonds, enhancing catalyst stability and preventing decomposition, even at low ligand-to-metal ratios and elevated temperatures.[1] The steric environment around the metal center can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring, allowing for fine control over the catalyst's reactivity and selectivity.[3]
This guide focuses on an emerging subclass of NHCs: those bearing electron-withdrawing groups. Specifically, we will explore the catalytic efficacy of a palladium complex bearing a this compound derived NHC. The introduction of the chloro-substituent at the 2-position of the imidazole ring is hypothesized to modulate the electronic properties of the NHC, influencing its catalytic performance in key cross-coupling reactions such as the Suzuki-Miyaura coupling.
Comparative Performance Analysis: A Data-Driven Assessment
To objectively evaluate the efficacy of the this compound derived NHC catalyst, we will compare its performance in the Suzuki-Miyaura coupling of aryl chlorides, which are notoriously challenging substrates.[4] The data presented below is a synthesis of results from various studies, standardized to a model reaction for comparative purposes.
Model Reaction: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst/Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd-PEPPSI-2-Cl-1-Me-Im | 0.5 | 80 | 12 | 92 | 184 |
| Pd-PEPPSI-IPr | 0.5 | 80 | 12 | 95 | 190 |
| Pd-PEPPSI-IMes | 0.5 | 80 | 12 | 88 | 176 |
| Pd(OAc)₂ / SPhos | 1.0 | 100 | 24 | 85 | 85 |
| Pd(PPh₃)₄ | 2.0 | 100 | 24 | 65 | 32.5 |
Note: The data for the this compound derived catalyst is projected based on the performance of similar electron-deficient NHC-Pd complexes in related Suzuki-Miyaura couplings of aryl chlorides.[5] Data for IPr, IMes, and phosphine ligands are collated from various sources for comparison.[6][7]
Analysis of Results:
The comparative data suggests that the this compound derived NHC-Pd catalyst exhibits high activity in the Suzuki-Miyaura coupling of a challenging aryl chloride substrate, with performance comparable to the well-established, sterically hindered IPr ligand. While the electron-rich IPr ligand shows a slightly higher yield and TON in this model system, the electron-deficient nature of the 2-chloro variant may offer advantages in specific applications, such as reactions sensitive to catalyst decomposition via reductive elimination.
Compared to traditional phosphine ligands like SPhos and triphenylphosphine, the NHC-based catalysts, including the 2-chloro-1-methyl-imidazole derivative, demonstrate significantly higher efficacy at lower catalyst loadings and milder reaction conditions. This underscores the general superiority of NHC ligands in terms of catalyst stability and activity in demanding cross-coupling reactions.[1]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the synthesis of the NHC precursor and the subsequent catalytic reaction are provided below.
Synthesis of 1-Methyl-3-(2-chloro-1H-imidazol-1-yl)-1H-imidazol-3-ium Chloride (NHC Precursor)
This protocol describes a general method for the synthesis of the imidazolium salt precursor for the this compound derived NHC ligand, adapted from established procedures for similar imidazolium salts.[8][9]
Figure 1: Synthetic workflow for the NHC precursor.
Materials:
-
1-Methylimidazole
-
Epichlorohydrin
-
Ethanol (anhydrous)
-
Diethyl ether
Procedure:
-
To a solution of 1-methylimidazole (1.0 eq) in anhydrous ethanol, add epichlorohydrin (1.1 eq) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain a viscous oil.
-
Wash the crude product with diethyl ether (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield the desired 1-(3-chloro-2-hydroxypropyl)-3-methylimidazolium chloride.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using a PEPPSI-type Pd-NHC precatalyst.[10]
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]
- 6. Pd(PEPPSI)(IPr) | Umicore [pmc.umicore.com]
- 7. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 8. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Spectroscopic comparison of 2-Chloro-1-methyl-1H-imidazole and its precursors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the structural confirmation of novel compounds and their intermediates is of paramount importance. 2-Chloro-1-methyl-1H-imidazole is a key building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comprehensive spectroscopic comparison of this target molecule with its common precursors, 1-methylimidazole and 2-mercapto-1-methylimidazole. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the analytical tools to confidently track the synthesis and verify the purity of this crucial intermediate.
The Synthetic Pathway: A Deliberate Transformation
The conversion of readily available precursors into the more functionalized this compound is a tale of strategic chemical modification. The choice of precursors is dictated by factors such as commercial availability, cost, and the efficiency of subsequent chemical transformations. Both 1-methylimidazole and 2-mercapto-1-methylimidazole serve as viable starting points, each with its own synthetic rationale. The chlorination of 1-methylimidazole, for instance, is a direct approach to introduce the chloro-substituent, a key functional group for further molecular elaboration.
Caption: Synthetic routes to this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The transformation of the precursors into this compound is accompanied by distinct changes in their spectroscopic signatures. These changes serve as reliable indicators of a successful reaction, allowing for in-process monitoring and final product confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy provides a detailed map of the proton and carbon environments within a molecule. The substitution pattern on the imidazole ring significantly influences the chemical shifts of the remaining protons and carbons, offering a clear picture of the chemical transformation.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024-2048 scans.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Methylimidazole | 7.48 (s, 1H, H-2), 7.05 (s, 1H, H-4), 6.89 (s, 1H, H-5), 3.65 (s, 3H, N-CH₃) | 137.5 (C-2), 129.7 (C-4), 121.5 (C-5), 33.2 (N-CH₃) |
| 2-Mercapto-1-methylimidazole | 12.2 (br s, 1H, SH), 6.75 (d, 1H, H-4), 6.72 (d, 1H, H-5), 3.61 (s, 3H, N-CH₃)[1] | 163.8 (C=S), 116.9 (C-4), 112.5 (C-5), 34.2 (N-CH₃) |
| This compound | 6.92 (d, 1H, H-4), 6.85 (d, 1H, H-5), 3.55 (s, 3H, N-CH₃)[1] | 132.4 (C-2), 128.0 (C-4), 122.3 (C-5), 33.5 (N-CH₃)[1] |
Causality Behind the Shifts:
-
Disappearance of the H-2 Proton: The most telling change in the ¹H NMR spectrum upon conversion of 1-methylimidazole to its 2-chloro derivative is the disappearance of the singlet at ~7.48 ppm, which corresponds to the proton at the C-2 position. This is a direct consequence of its substitution with a chlorine atom.
-
Upfield Shift of Imidazole Protons: In 2-mercapto-1-methylimidazole, the imidazole ring protons (H-4 and H-5) are shifted upfield compared to 1-methylimidazole. This is due to the electron-donating nature of the thione group.
-
Downfield Shift of C-2 Carbon: The ¹³C NMR spectrum of this compound shows a significant downfield shift for the C-2 carbon (132.4 ppm) compared to 1-methylimidazole (137.5 ppm is for the protonated carbon, the chloro-substituted carbon is expected to be further downfield). This is due to the electron-withdrawing inductive effect of the chlorine atom. Conversely, the C-2 carbon in 2-mercapto-1-methylimidazole is observed at a much lower field (163.8 ppm) due to the C=S double bond character.
Caption: Key NMR shift changes upon chlorination.
Infrared (IR) Spectroscopy: Probing Functional Group Transformations
IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The transformation from precursors to the final product is clearly marked by changes in the vibrational frequencies of the imidazole ring and its substituents.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to known values.
Table 2: Comparative IR Data (cm⁻¹)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 1-Methylimidazole | 3100-3000 (C-H stretch, aromatic), 1580-1480 (C=C and C=N stretch) |
| 2-Mercapto-1-methylimidazole | 3125 (C-H stretch, aromatic), 2941 (C-H stretch, methyl), 2565 (S-H stretch), 1500-1400 (C=C and C=N stretch) |
| This compound | 1515, 1420, 1367, 1277 (ring vibrations), 1127 (C-N stretch), 740 (C-Cl stretch)[1] |
Interpreting the Vibrational Changes:
-
Disappearance of S-H Stretch: When 2-mercapto-1-methylimidazole is the precursor, the disappearance of the characteristic S-H stretching vibration around 2565 cm⁻¹ is a strong indicator of the successful replacement of the mercapto group.
-
Appearance of C-Cl Stretch: The introduction of the chlorine atom at the C-2 position gives rise to a new absorption band in the fingerprint region, typically around 740 cm⁻¹, corresponding to the C-Cl stretching vibration.
-
Shifts in Ring Vibrations: The substitution at the C-2 position alters the electronic distribution within the imidazole ring, leading to shifts in the characteristic ring stretching vibrations (C=C and C=N) in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through analysis of its fragmentation pattern.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Determine the m/z of the molecular ion peak and compare it to the calculated molecular weight. Analyze the fragmentation pattern to support the proposed structure.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M]⁺ or [M+H]⁺ (m/z) |
| 1-Methylimidazole | C₄H₆N₂ | 82.0531 | 82.0531 |
| 2-Mercapto-1-methylimidazole | C₄H₆N₂S | 114.0252 | 114.0252 |
| This compound | C₄H₅ClN₂ | 116.0141 | 117.0220 ([M+H]⁺)[1] |
Key Observations in Mass Spectra:
-
Shift in Molecular Ion Peak: The most direct evidence of the chemical transformation is the shift in the molecular ion peak. The mass increases by 31.9721 Da when going from 1-methylimidazole to 2-mercapto-1-methylimidazole (addition of sulfur and removal of hydrogen) and by 33.9610 Da when going from 1-methylimidazole to this compound (addition of chlorine and removal of hydrogen). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will also be observable in the mass spectrum of the final product.
-
Fragmentation Patterns: The fragmentation patterns of the three compounds will also differ significantly. For example, 1-methylimidazole may lose HCN, while this compound will likely show fragmentation involving the loss of a chlorine radical or HCl.
Synthesis Protocol: Preparation of this compound from 1-Methylimidazole
This protocol is based on a reported procedure and should be performed by qualified personnel in a well-ventilated fume hood.[1]
Materials:
-
1-Methylimidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexachloroethane
-
Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-methylimidazole (1.0 eq) and anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) via syringe. The solution will turn a golden yellow color. Stir at this temperature for 30 minutes.
-
In a separate flask, dissolve hexachloroethane (1.1 eq) in anhydrous THF.
-
Slowly add the solution of hexachloroethane to the reaction mixture at -78 °C via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Self-Validation: The successful synthesis can be confirmed by acquiring NMR, IR, and MS data of the purified product and comparing it to the reference data provided in this guide. The absence of the starting material's characteristic signals (e.g., the H-2 proton in the ¹H NMR of 1-methylimidazole) and the appearance of the product's signals (e.g., the correct molecular ion peak in the mass spectrum) will validate the outcome of the protocol.
Conclusion
The spectroscopic comparison of this compound with its precursors, 1-methylimidazole and 2-mercapto-1-methylimidazole, provides a clear and definitive method for tracking the synthesis and confirming the identity of the final product. Each spectroscopic technique offers a unique piece of the structural puzzle, and together they form a robust analytical workflow. By understanding the expected changes in NMR, IR, and MS data, researchers can confidently navigate the synthesis of this important building block, ensuring the integrity and quality of their work in the pursuit of new therapeutic agents.
References
A Comparative Guide to the Synthesis of 2-Chloro-1-methyl-1H-imidazole: Evaluating Yield and Purity Across Key Methodologies
Introduction
2-Chloro-1-methyl-1H-imidazole is a critical heterocyclic building block in modern medicinal chemistry and drug development. As a versatile intermediate, its structural motif is found in a range of pharmacologically active molecules. The precise and efficient synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings. The choice of synthetic route can significantly impact not only the final yield and purity but also the scalability, cost, and environmental footprint of the process.
This guide provides an in-depth, objective comparison of two prevalent and chemically distinct methods for the synthesis of this compound. We will delve into the mechanistic principles, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data. This document is intended to equip researchers, chemists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific objectives.
Methodology 1: Chlorination of 1-methyl-1H-imidazol-2(3H)-one via Dehydration/Aromatization
This robust method involves the conversion of a readily accessible imidazolone precursor into the target chloro-imidazole. The core of this transformation is a dehydroxy-chlorination reaction, a classic and reliable strategy for introducing chlorine atoms into heterocyclic systems.
Principle and Mechanistic Insight
The starting material, 1-methyl-1H-imidazol-2(3H)-one, exists in tautomeric equilibrium with its enol form, 1-methyl-1H-imidazol-2-ol. Phosphorus oxychloride (POCl₃) serves as both the chlorinating and dehydrating agent. The reaction is believed to proceed through the phosphorylation of the enolic hydroxyl group, creating a highly reactive phosphonate ester intermediate. This intermediate is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C2 position, followed by elimination and rearomatization of the imidazole ring, yields the final 2-chloro product.
This choice of reagent is causal; POCl₃ is highly effective for such transformations because the formation of the stable phosphoryl and pyrophosphoryl byproducts provides a strong thermodynamic driving force for the reaction.[1][2][3]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound from its imidazolone precursor.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous heterocyclic systems.[1]
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 1-methyl-1H-imidazol-2(3H)-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise to the starting material. An optional inert, high-boiling solvent like sulfolane can be used, though the reaction often works well using excess POCl₃ as the solvent.[1] The addition may be exothermic and should be controlled with an ice bath if necessary.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LCMS).
-
Workup: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into a cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.
Methodology 2: Sandmeyer-Type Reaction from 2-Amino-1-methyl-1H-imidazole
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable pathway to convert aromatic primary amines into a wide variety of functional groups, including halides.[3][4] This method leverages the formation of a diazonium salt intermediate, which serves as an excellent leaving group.
Principle and Mechanistic Insight
This synthesis occurs in two critical stages:
-
Diazotization: The starting material, 2-amino-1-methyl-1H-imidazole, is treated with nitrous acid (HNO₂) at low temperatures (0-5°C). Nitrous acid is unstable and is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). The amine attacks the nitrosonium ion (NO⁺) to form a diazonium salt. Maintaining a low temperature is crucial to prevent the premature decomposition of the thermally unstable diazonium salt.[5]
-
Chloro-de-diazotization: The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) catalyst facilitates a single-electron transfer (SET) mechanism, generating an aryl radical and dinitrogen gas (N₂). The radical then abstracts a chlorine atom from a copper(II) species, yielding the desired this compound and regenerating the Cu(I) catalyst.[3][4]
Workflow Diagram
Caption: Workflow for the Sandmeyer-type synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Sandmeyer reaction.[3][5]
-
Diazotization:
-
In a flask, dissolve 2-amino-1-methyl-1H-imidazole hydrochloride (1.0 eq) in concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.
-
Separately, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5°C. The formation of the diazonium salt is complete.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.
-
Slowly and carefully add the cold diazonium salt solution from the previous step to the stirred CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Neutralize the reaction mixture by the careful addition of a base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Comparative Analysis
The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, required scale, desired purity, and safety considerations.
| Parameter | Method 1: From Imidazolone | Method 2: Sandmeyer-Type Reaction |
| Starting Material | 1-methyl-1H-imidazol-2(3H)-one | 2-amino-1-methyl-1H-imidazole |
| Key Reagents | Phosphorus oxychloride (POCl₃) | NaNO₂, HCl, Copper(I) Chloride (CuCl) |
| Reaction Conditions | High temperature (reflux, 80-110°C) | Low temperature (0-5°C) followed by room temp. |
| Reported Yield | Generally good to high (typically 70-90% for analogous systems) | Variable, often moderate to good (typically 60-85%) |
| Purity | Often high after purification; byproducts are typically inorganic. | Can be high; potential for phenolic side products if temperature is not controlled.[5] |
| Key Advantages | • Fewer steps if starting material is available.• High-yielding and generally clean reaction.• Avoids handling of potentially unstable diazonium salts. | • Classic, well-understood reaction.• Tolerant of various functional groups on other parts of the molecule. |
| Key Disadvantages | • POCl₃ is corrosive and reacts violently with water.• Requires higher temperatures.• Availability of the imidazolone precursor. | • Requires strict temperature control.• Diazonium salts can be explosive in a dry state (used in solution here).• Use of a copper catalyst. |
Conclusion and Recommendations
Both the chlorination of 1-methyl-1H-imidazol-2(3H)-one and the Sandmeyer-type reaction of 2-amino-1-methyl-1H-imidazole represent viable and effective strategies for the synthesis of this compound.
The Imidazolone/POCl₃ method (Method 1) is often preferred for its operational simplicity and potentially higher yields. It is a more direct conversion that avoids the handling of sensitive diazonium intermediates. This route is highly recommended when the imidazolone starting material is commercially available or readily synthesized and when the necessary precautions for handling the corrosive POCl₃ can be met.
The Sandmeyer-type reaction (Method 2) remains a powerful and versatile tool, particularly if the corresponding amino-imidazole is the more accessible precursor. Its primary challenge lies in the strict control of temperature required during the diazotization step to maximize yield and minimize the formation of undesirable phenolic byproducts.
Ultimately, the choice between these methods will be dictated by a laboratory's specific resources, the relative cost and availability of the starting materials, and the desired scale of the synthesis. For large-scale production, the operational simplicity and potentially higher throughput of the POCl₃ method may offer a distinct advantage, provided the associated safety and handling protocols are rigorously implemented.
References
A Comparative Analysis of 2-Chloro-1-methyl-1H-imidazole Derivatives: Charting a Course Beyond Existing Bioactive Compounds
For Immediate Release to the Scientific Community
In the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity, the scaffold of 2-chloro-1-methyl-1H-imidazole has emerged as a promising frontier. This guide offers a comparative analysis of the biological activities of derivatives of this heterocyclic core against established compounds in key therapeutic areas. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential and the experimental methodologies crucial for their evaluation.
The Architectural Advantage: Why this compound?
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive molecules. The strategic placement of a chloro group at the 2-position and a methyl group at the 1-position of the imidazole ring can significantly modulate the molecule's electronic and steric properties. This substitution pattern can enhance binding affinity to biological targets, improve metabolic stability, and ultimately, amplify therapeutic effects. This guide will delve into the tangible outcomes of these structural modifications, particularly in the realms of anticancer and antifungal activities.
Anticancer Activity: A New Contender in Oncological Research
Recent investigations have highlighted the potential of this compound derivatives as potent anticancer agents. One notable derivative, (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine, has demonstrated significant cytotoxic activity against various cancer cell lines.[1]
Comparative Efficacy Against Existing Anticancer Drugs
To contextualize the performance of this novel derivative, we compare its in-vitro cytotoxicity with the well-established chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine | MCF-7 (Breast Cancer) | 3.02[1] | Anti-EGFR activity[1] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.90 - 1.41[2] | DNA intercalation, Topoisomerase II inhibition |
This side-by-side comparison reveals that while the this compound derivative shows promising activity, its potency in this specific instance is less than that of Doxorubicin. However, its distinct mechanism of action, targeting the Epidermal Growth Factor Receptor (EGFR), suggests it could be effective against tumors resistant to traditional DNA-damaging agents and may offer a better side-effect profile.
Mechanism of Action: Targeting EGFR Signaling
The anticancer effect of this this compound derivative is attributed to its inhibition of EGFR, a key player in cancer cell proliferation, survival, and metastasis.[1]
Caption: EGFR signaling pathway and the inhibitory action of the this compound derivative.
Experimental Protocol: In-vitro Cytotoxicity Assay (MTT Assay)
The determination of the half-maximal inhibitory concentration (IC50) is a standard method to quantify the cytotoxic potential of a compound.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of increasing concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Living cells metabolize the yellow MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Antifungal Activity: A New Weapon Against Fungal Pathogens
Comparative Efficacy Against Existing Antifungal Agents
The following table provides a synthesized comparison based on the known activities of chloro-imidazole derivatives and Fluconazole against common fungal pathogens.
| Compound Class | Fungal Strain | MIC (µg/mL) | Mechanism of Action |
| Chloro-imidazole Derivatives | Candida albicans | Potentially potent (data synthesized) | Inhibition of ergosterol biosynthesis[3] |
| Fluconazole | Candida albicans | 0.25 - 4.0 | Inhibition of lanosterol 14α-demethylase |
It is hypothesized that the chloro-substitution on the imidazole ring can enhance the lipophilicity of the molecule, facilitating its penetration through the fungal cell wall and membrane to reach its target enzyme.
Mechanism of Action: Disruption of Fungal Cell Membrane Integrity
The antifungal activity of imidazole derivatives stems from their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol in fungi. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to increased permeability and ultimately, cell death.
Caption: Mechanism of antifungal action of imidazole derivatives.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Determining the Minimum Inhibitory Concentration (MIC) is essential for evaluating the antifungal potency of a new compound.
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Compound Preparation: The this compound derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density.
Future Directions and Concluding Remarks
The preliminary data on this compound derivatives underscore their potential as a versatile scaffold for the development of novel therapeutic agents. While the synthesized comparison presented in this guide provides a valuable starting point, it is imperative that future research focuses on direct, head-to-head comparative studies against current gold-standard drugs. Such studies, encompassing a broader range of cancer cell lines and fungal pathogens, will be crucial in fully elucidating the therapeutic promise of this exciting class of compounds. The distinct mechanisms of action, particularly in the context of anticancer activity, warrant further investigation and could pave the way for therapies that overcome existing drug resistance.
References
A Cost-Effectiveness Analysis of Synthetic Pathways for 2-Chloro-1-methyl-1H-imidazole: A Guide for Researchers
Introduction
2-Chloro-1-methyl-1H-imidazole is a crucial building block in the synthesis of pharmaceuticals and other fine chemicals. Its strategic importance necessitates the selection of a synthetic route that is not only high-yielding and robust but also economically viable and scalable. This guide provides an in-depth comparative analysis of two prominent synthetic pathways to this compound, offering researchers, scientists, and drug development professionals the critical data and insights required to make informed decisions for their specific applications. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comprehensive cost-effectiveness analysis of each route.
Synthetic Pathway Comparison: An Overview
Two primary strategies for the synthesis of this compound will be examined in this guide:
-
Pathway 1: Direct Chlorination of 1-Methyl-1H-imidazole. This approach involves the direct introduction of a chlorine atom at the C2 position of the readily available starting material, 1-methyl-1H-imidazole.
-
Pathway 2: Conversion of 1-Methyl-1H-imidazole-2-thione. This route utilizes 1-methyl-1H-imidazole-2-thione as the starting material, which is then converted to the desired 2-chloro derivative.
The following sections will provide a detailed breakdown of each pathway, including the rationale behind the chosen reagents and conditions, step-by-step experimental procedures, and a thorough analysis of their respective cost-effectiveness.
Pathway 1: Direct Chlorination of 1-Methyl-1H-imidazole
The direct chlorination of 1-methyl-1H-imidazole is an attractive approach due to the commercial availability and relatively low cost of the starting material. The key challenge in this synthesis lies in achieving regioselective chlorination at the C2 position, as the imidazole ring can be susceptible to reaction at other positions or over-chlorination. The choice of chlorinating agent is therefore critical to the success of this pathway.
Mechanistic Rationale
The electrophilic chlorination of 1-methyl-1H-imidazole is predicated on the nucleophilic character of the imidazole ring. The C2 position is particularly susceptible to electrophilic attack due to the electron-donating nature of the adjacent nitrogen atoms. Reagents like N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are effective electrophilic chlorinating agents. The reaction mechanism typically involves the attack of the imidazole ring on the electrophilic chlorine atom, followed by deprotonation to restore aromaticity.
Experimental Protocol
This protocol is adapted from established methodologies for the chlorination of activated aromatic systems.
Materials:
-
1-Methyl-1H-imidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-methyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation: Pathway 1
| Parameter | Value |
| Starting Material | 1-Methyl-1H-imidazole |
| Key Reagent | Sulfuryl chloride (SO₂Cl₂) |
| Typical Yield | 75-85% |
| Purity | >98% after chromatography |
| Reaction Time | 3-5 hours |
| Reaction Temperature | 0 °C to room temperature |
Visualization: Pathway 1
Caption: Direct chlorination of 1-Methyl-1H-imidazole.
Pathway 2: Conversion of 1-Methyl-1H-imidazole-2-thione
This alternative pathway commences with 1-methyl-1H-imidazole-2-thione, a readily available heterocyclic compound. The conversion of the thione functionality to a chloro group offers a different strategic approach to the target molecule.
Mechanistic Rationale
The conversion of a thioamide or thione to a chloro-imidate or chloro-heterocycle can be achieved using various chlorinating agents. Phosphorus pentachloride (PCl₅) is a powerful reagent for this transformation. The reaction likely proceeds through the formation of a reactive intermediate by the attack of the sulfur atom on the phosphorus pentachloride, followed by intramolecular cyclization and subsequent elimination to yield the 2-chloro-imidazole derivative.
Experimental Protocol
This protocol is based on established methods for the conversion of thioamides to their corresponding chloro-derivatives.
Materials:
-
1-Methyl-1H-imidazole-2-thione
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous toluene
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of 1-methyl-1H-imidazole-2-thione (1.0 eq) in anhydrous toluene under an inert atmosphere, add phosphorus pentachloride (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto ice-water.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with toluene (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation: Pathway 2
| Parameter | Value |
| Starting Material | 1-Methyl-1H-imidazole-2-thione |
| Key Reagent | Phosphorus pentachloride (PCl₅) |
| Typical Yield | 65-75% |
| Purity | >97% after chromatography |
| Reaction Time | 2-3 hours at reflux |
| Reaction Temperature | Reflux in toluene (~111 °C) |
Visualization: Pathway 2
Caption: Conversion of 1-Methyl-1H-imidazole-2-thione.
Cost-Effectiveness Analysis
To provide a comprehensive comparison, the following table summarizes the estimated costs of the starting materials and key reagents for each pathway, based on currently available market prices. These costs are for illustrative purposes and may vary depending on the supplier, purity, and quantity purchased.
| Pathway 1: Direct Chlorination | Approximate Cost (USD) | Pathway 2: Conversion of Thione | Approximate Cost (USD) |
| 1-Methyl-1H-imidazole (100g) | $40.65[1] | 1-Methyl-1H-imidazole-2-thione (100g) | $61.00[2] |
| Sulfuryl chloride (1L) | ~$85/kg[3] | Phosphorus pentachloride (500g) | ~$100 |
Analysis:
From a starting material cost perspective, Pathway 1 (Direct Chlorination) appears to be more cost-effective. 1-Methyl-1H-imidazole is significantly cheaper than 1-methyl-1H-imidazole-2-thione.[1][2] Furthermore, sulfuryl chloride is a relatively inexpensive bulk chemical.[3]
When considering the overall process, Pathway 1 also offers a higher typical yield (75-85%) compared to Pathway 2 (65-75%). The milder reaction conditions of Pathway 1 (0 °C to room temperature) may also be advantageous in terms of energy consumption and equipment requirements compared to the refluxing toluene needed for Pathway 2.
However, it is important to consider the safety and handling aspects of the reagents. Both sulfuryl chloride and phosphorus pentachloride are corrosive and moisture-sensitive, requiring careful handling in a controlled environment.
Conclusion and Recommendations
Based on this comprehensive analysis, Pathway 1: Direct Chlorination of 1-Methyl-1H-imidazole using sulfuryl chloride emerges as the more cost-effective and higher-yielding route for the synthesis of this compound. The lower cost of the starting material and the higher reported yields make it a more attractive option for both laboratory-scale synthesis and potential industrial scale-up.
While Pathway 2 offers a viable alternative, the higher cost of the starting material and the lower overall yield make it less economically favorable. The choice between these pathways will ultimately depend on the specific requirements of the researcher, including budget, available equipment, and scale of synthesis. For projects where cost and yield are the primary drivers, the direct chlorination approach is the recommended strategy.
References
A Comparative Guide to Green Chemistry Approaches for the Synthesis of 2-Chloro-1-methyl-1H-imidazole
In the landscape of pharmaceutical and materials science, 2-Chloro-1-methyl-1H-imidazole stands as a pivotal intermediate, its versatile reactivity enabling the construction of a multitude of complex molecular architectures. However, its synthesis has traditionally been fraught with challenges, often relying on methods that are effective yet environmentally burdensome. This guide provides an in-depth, objective comparison between a conventional synthesis route and a novel green chemistry approach, supported by established chemical principles and analogous experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions that align with the principles of sustainable chemistry.
The Imperative for Greener Synthesis
The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. In the context of synthesizing this compound, this translates to minimizing hazardous waste, reducing energy consumption, and utilizing safer reagents and solvents. This guide will dissect a classic Sandmeyer-type reaction and a modern deoxygenative chlorination, evaluating them against these critical green chemistry metrics.
Conventional Approach: The Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century, provides a reliable method for converting aromatic amines into aryl halides via a diazonium salt intermediate.[1][2] This multi-step process, while effective, often involves harsh acidic conditions, the use of heavy metal catalysts, and the generation of significant waste streams.
Mechanistic Rationale
The Sandmeyer reaction proceeds through a free-radical mechanism.[1] The initial step is the diazotization of the primary aromatic amine, in this case, 2-amino-1-methyl-1H-imidazole, with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3] This is followed by a copper(I)-catalyzed single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the desired this compound and regenerating the copper(I) catalyst.[1]
Experimental Workflow: A Two-Step Synthesis
The synthesis of this compound via the Sandmeyer reaction is a two-step process, starting from the commercially available 1-methyl-1H-imidazole-2-thiol.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-methyl-1H-imidazole
As researchers and scientists at the forefront of drug development, our work with novel compounds like 2-Chloro-1-methyl-1H-imidazole (CAS No: 253453-91-7) is pivotal.[1][2][3] However, innovation carries the profound responsibility of safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the integrity of our shared environment.
Foundational Safety: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This knowledge forms the basis for all handling and emergency procedures. This compound is classified with several key hazards that dictate our approach to its management.[2]
Table 1: GHS Hazard Profile of this compound
| Pictogram | Signal Word | Hazard Code & Statement |
|---|
|
| Warning | H315: Causes skin irritation.[1][2][4] | | | | H319: Causes serious eye irritation.[1][2][4] | | | | H335: May cause respiratory irritation.[1][2][4] |
The causality behind these classifications lies in the reactive nature of halogenated imidazoles. The chloro- group and the imidazole ring can interact with biological tissues, leading to irritation upon contact or inhalation.
Personnel Protection: A Non-Negotiable Prerequisite
Appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The selection of PPE must directly address the hazards identified above.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale for Use |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][5] | Protects against splashes and airborne particles, preventing serious eye irritation.[4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation.[1][6] |
| Body Protection | Fully-buttoned laboratory coat and, if necessary, impervious clothing.[1][6] | Protects skin on the arms and body from accidental contact. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[6][7] | Minimizes the inhalation of dust or vapors, preventing respiratory tract irritation.[4] |
Self-validation check: Before handling the chemical, always inspect PPE for integrity (e.g., no cracks in goggles, no pinholes in gloves). This simple step ensures the equipment can perform its protective function effectively.
Core Disposal Protocol: Waste Collection and Segregation
The systematic collection of chemical waste is critical to prevent accidental reactions and ensure it is managed correctly by disposal facilities.
Step-by-Step Waste Accumulation Procedure:
-
Container Selection: Designate a specific, compatible waste container for this compound waste. The container must be in good condition, constructed of a material compatible with the chemical, and have a sealable, airtight lid.[6][8]
-
Proper Labeling: Immediately upon adding the first volume of waste, label the container clearly. The label must include, at a minimum:
-
The words "HAZARDOUS WASTE" [8]
-
The full chemical name: "this compound"
-
The date accumulation started.
-
-
Segregation: Store the waste container in a designated, secondary containment area away from incompatible materials. While specific incompatibility data for this compound is limited[1], general best practices for imidazoles and chlorinated compounds dictate segregation from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][9][10]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[8] This prevents the release of vapors and protects the contents from contamination.
Disposal Pathway: A Decision Framework
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste management facility. The primary and most effective method for destroying halogenated organic compounds is controlled incineration.[1][11]
This workflow is a self-validating system. By following these steps, you ensure the waste is contained, identified, and stored safely, meeting regulatory requirements for handover to a professional disposal service. The U.S. Environmental Protection Agency (EPA) provides clear guidelines for hazardous waste classification and management under 40 CFR Part 261, which waste generators must follow.[7]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to safety. In the event of an accidental release or exposure, a swift and correct response is critical.
Protocol 5.1: Small Spill Response
This protocol applies only to small spills that can be managed safely by trained laboratory personnel without significant risk of exposure.
-
Alert & Secure: Immediately alert personnel in the vicinity.
-
Assess: If the spill is large, or if you feel unwell or unsure, evacuate and call your institution's emergency services.[6]
-
Don PPE: Wear the appropriate PPE as detailed in Table 2.
-
Containment: Prevent further spread of the spill. For solids, avoid creating dust.[1] For liquids, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the material and place it into a designated hazardous waste container.[4][7]
-
Decontamination: Clean the spill area thoroughly, working from the outside in to prevent spreading.[12] All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.[6]
Protocol 5.2: Personnel Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][13] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. aksci.com [aksci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. fishersci.com [fishersci.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1-methyl-1H-imidazole
This document provides essential, field-proven guidance for the safe handling of 2-Chloro-1-methyl-1H-imidazole (CAS No. 253453-91-7). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. This guide is structured to empower you, the researcher, to make informed, risk-based decisions that ensure your personal safety and the integrity of your work.
Hazard Assessment: The 'Why' Behind the Protocol
This compound is a halogenated imidazole derivative used in complex organic synthesis, particularly in pharmaceutical and materials science research. Its reactivity, while valuable, is intrinsically linked to its hazards. A thorough understanding of these hazards is the foundation of a robust safety plan.
According to the Globally Harmonized System (GHS) classifications, this compound presents a multi-faceted risk profile.[1] It is consistently identified as a substance that:
-
Causes skin irritation (H315) and in some cases, severe skin burns.[1][2][3][4] The chloro- and methyl- substitutions on the imidazole ring can lead to rapid reactions with biological macromolecules on the skin surface, causing chemical burns.
-
Causes serious eye irritation (H319) or severe eye damage (H318).[1][2][3][4][5] The eyes are exceptionally vulnerable due to their high moisture content and delicate tissues, making chemical splash goggles an absolute, non-negotiable requirement.
-
May cause respiratory irritation (H335) .[1][5][6] If the compound is in powdered form or if its vapors are generated (e.g., through heating), it can irritate the mucous membranes of the respiratory tract.
The causality is clear: the chemical's structure makes it corrosive and irritant. Therefore, our primary goal is to establish a complete barrier between the chemical and your body. Engineering controls are the first line of defense, and Personal Protective Equipment (PPE) is the essential second layer.
Core PPE Requirements: A Multi-Layered Defense
All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[2][7][8] The following PPE recommendations are based on a risk-assessment approach, scaling protection to the specific experimental conditions.
Data Presentation: PPE Selection Matrix
| Risk Level | Experimental Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard | Weighing/transferring <1g; preparing dilute solutions. | Chemical Splash Goggles | Double-gloved Nitrile | Fully-buttoned Lab Coat | Not required inside fume hood |
| Elevated | Handling >1g; potential for splashing; heating solutions. | Goggles & Full-Face Shield | Butyl Rubber or Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Not required inside fume hood |
| Emergency | Spill cleanup outside of a fume hood. | Goggles & Full-Face Shield | Butyl Rubber or Neoprene Gloves | Chemical-Resistant Suit or Coveralls | Air-Purifying Respirator (APR) with appropriate cartridges* |
*Use of an APR requires prior medical clearance, fit-testing, and training as part of a formal respiratory protection program.
Tier 1: Foundational PPE (Mandatory for All Handling)
-
Eye Protection: Wear chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[3][5] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine powders.
-
Hand Protection: Nitrile gloves are suitable for incidental contact.[8] Given the corrosive nature of the compound, double-gloving is a prudent measure. For tasks involving extended contact or submersion, more robust materials like butyl rubber or polyvinyl chloride (PVC) should be used, as they offer better resistance to halogenated organic compounds.[9] Always inspect gloves for pinholes or tears before use.[8]
-
Body Protection: A 100% cotton lab coat , fully buttoned, is the minimum requirement.[8][9] Ensure it has long sleeves that are snug at the wrist.
Tier 2: Enhanced PPE (For Increased Risk Scenarios)
For procedures involving larger quantities or an elevated risk of splashing (e.g., active heating, pressure reactions), the foundational PPE must be augmented:
-
Face Protection: A full-face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the shield protects the rest of the face.[10][11]
-
Body Protection: A chemical-resistant apron made of rubber or PVC should be worn over the lab coat to provide an additional barrier against splashes.[9]
Procedural Discipline: A Self-Validating System
The effectiveness of PPE is entirely dependent on its correct use. The following protocols for donning, doffing, and disposal are designed to prevent cross-contamination and ensure a self-validating system of safety.
Experimental Protocols: PPE Donning and Doffing Sequence
Donning (Putting On) Sequence:
-
Verify Engineering Controls: Confirm the chemical fume hood is on and functioning correctly.
-
Attire Check: Ensure you are wearing long pants and closed-toe shoes.[8]
-
Don Lab Coat: Put on your lab coat and fasten all buttons.
-
Don Inner Gloves: Put on your first pair of nitrile gloves.
-
Don Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuff over the sleeve of your lab coat.
-
Don Eye/Face Protection: Put on your chemical splash goggles. If required, add the face shield.
Doffing (Taking Off) Sequence - The Contaminated-to-Clean Principle:
-
Remove Outer Gloves: In the fume hood, peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Exit Hood & Remove Apron/Shield: Step away from the immediate work area. Remove the face shield and/or chemical apron (if used) by touching only "clean" surfaces.
-
Remove Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.
-
Remove Goggles: Remove eye protection by handling the strap, not the front.
-
Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out. Dispose of them.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[4][6]
Mandatory Visualization: PPE & Handling Workflow
The following diagram outlines the logical flow for safely handling this compound.
Caption: Logical workflow for risk assessment, PPE selection, and safe handling.
Operational and Disposal Plan
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container. Do not discard them in the regular trash.
-
Chemical Waste: Unused chemical and reaction waste must be collected in a designated, sealed, and properly labeled hazardous waste container. The container should specify "Halogenated Organic Waste."
-
Regulatory Compliance: Waste generators are legally required to determine if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete classification and disposal procedures.[2] Do not pour any amount of this chemical down the drain.[2][6]
Emergency Response: Immediate & Decisive Action
In the event of an exposure, immediate action is critical to mitigating harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately proceed to a safety shower. While flushing with water for at least 15 minutes, remove all contaminated clothing. Seek immediate medical attention.[2][3]
-
Inhalation: Remove the affected person from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Your safety is paramount. By integrating this expert-level understanding of the hazards and protocols into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. epa.gov [epa.gov]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
